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diABZI-C2-NH2

Cat. No.: B10829554
M. Wt: 721.8 g/mol
InChI Key: OFHOFLFXGGZWEH-UHFFFAOYSA-N
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Description

DiABZI-C2-NH2 is a useful research compound. Its molecular formula is C36H43N13O4 and its molecular weight is 721.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H43N13O4 B10829554 diABZI-C2-NH2

Properties

Molecular Formula

C36H43N13O4

Molecular Weight

721.8 g/mol

IUPAC Name

1-[4-[5-(2-aminoethylcarbamoyl)-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide

InChI

InChI=1S/C36H43N13O4/c1-5-48-29(17-21(3)44-48)33(52)42-35-40-25-19-23(31(38)50)9-11-27(25)46(35)15-7-8-16-47-28-12-10-24(32(51)39-14-13-37)20-26(28)41-36(47)43-34(53)30-18-22(4)45-49(30)6-2/h9-12,17-20H,5-8,13-16,37H2,1-4H3,(H2,38,50)(H,39,51)(H,40,42,52)(H,41,43,53)

InChI Key

OFHOFLFXGGZWEH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)NCCN)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N

Origin of Product

United States

Foundational & Exploratory

The Unconventional Agonist: A Technical Guide to the Mechanism of Action of diABZI-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway has emerged as a critical nexus in the innate immune response to pathogenic infection and cellular damage, making it a highly attractive target for therapeutic intervention, particularly in immuno-oncology. While natural STING agonists are cyclic dinucleotides (CDNs), synthetic non-CDN agonists have been developed to overcome the limitations of CDNs, such as poor bioavailability. Among these, the dimeric amidobenzimidazole (diABZI) class of compounds has shown significant promise. This technical guide provides an in-depth exploration of the mechanism of action of diABZI-C2-NH2, a potent STING agonist, with a focus on its molecular interactions, downstream signaling, and methods for its evaluation. This compound is an active analogue of the diABZI family, featuring a primary amine functionality for potential conjugation.[1]

Core Mechanism of Action: An Unconventional Binding Mode

This compound functions as a direct agonist of the STING protein, a transmembrane protein primarily residing in the endoplasmic reticulum (ER). The development of diABZI compounds stemmed from a strategy to synergize the effects of two symmetry-related amidobenzimidazole (ABZI) molecules, creating a linked dimer with enhanced binding affinity and cellular function.[1]

A key differentiator in the mechanism of diABZI compounds is their unique binding mode to the STING dimer. Unlike the endogenous STING ligand 2'3'-cGAMP and other CDN agonists, which induce a "closed lid" conformation of the STING protein upon binding, diABZI binds to STING while maintaining an "open lid" conformation.[2] This distinct conformational state is still capable of initiating the full downstream signaling cascade.

Upon binding of this compound to the STING dimer in the ER, a conformational change is induced, leading to the recruitment of TANK-binding kinase 1 (TBK1). This initiates a phosphorylation cascade, resulting in the phosphorylation of both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).

Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. This robust inflammatory response is central to the anti-tumor and anti-viral effects observed with diABZI compounds.

Quantitative Potency of diABZI Analogues

While specific quantitative data for this compound is not extensively published, data from closely related and structurally similar diABZI compounds provide a strong indication of its potency. The following tables summarize key quantitative metrics for representative diABZI STING agonists.

CompoundTargetAssayKd (nM)Reference(s)
diABZI compound 2Endogenous STING (THP-1 cell lysates)Biochemical Binding Assay1.6[3]
diABZI STING agonist 2Recombinant STINGBiochemical Binding Assay1.6[4]

Table 1: Binding Affinity of diABZI Analogues to STING. This table presents the dissociation constant (Kd) values, indicating the high-affinity binding of diABZI compounds to the STING protein.

CompoundCell Line/SystemReadoutEC50 (nM)Reference(s)
diABZI STING agonist-1Human PBMCsIFN-β Secretion130
diABZI-amineTHP1-Dual™ Reporter CellsIRF-inducible Luciferase0.144
diABZI-V/C-DBCOTHP1-Dual™ Reporter CellsIRF-inducible Luciferase1.47
diABZI-aminePrimary Murine SplenocytesIFN-β Secretion (ELISA)170
diABZI-V/C-DBCOPrimary Murine SplenocytesIFN-β Secretion (ELISA)7700
diABZI STING agonist 2Human PBMCsIFN-β Secretion3100

Table 2: In Vitro Cellular Potency of diABZI Analogues. This table summarizes the half-maximal effective concentration (EC50) values for various diABZI compounds in inducing STING-dependent downstream effects in different cellular systems. The variation in EC50 values can be attributed to differences in cell types, assay formats, and specific compound modifications.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the common experimental procedures for evaluating this compound, the following diagrams are provided in the DOT language for Graphviz.

STING_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus diABZI This compound STING_inactive STING Dimer (Open Conformation) diABZI->STING_inactive Binds to STING TBK1_inactive TBK1 TBK1_active p-TBK1 TBK1_inactive->TBK1_active Phosphorylation IRF3_inactive IRF3 IRF3_active p-IRF3 Dimer IRF3_inactive->IRF3_active Dimerization TBK1_active->IRF3_inactive Phosphorylates Gene_expression Transcription of Type I IFNs & Pro-inflammatory Cytokines IRF3_active->Gene_expression Translocation STING_active Activated STING STING_inactive->STING_active Conformational Change STING_active->TBK1_inactive Recruits

Caption: STING signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical Biochemical Assays (e.g., Binding Affinity) cellular Cell-Based Assays (e.g., THP-1 Reporter Cells) biochemical->cellular primary_cells Primary Immune Cell Assays (e.g., PBMCs, Splenocytes) cellular->primary_cells readout_vitro Measure: - Reporter Gene (Luciferase) - Cytokine Secretion (ELISA) - Protein Phosphorylation (Western Blot) - Gene Expression (RT-qPCR) primary_cells->readout_vitro animal_model Syngeneic Tumor Models (e.g., CT26, B16.F10) dosing Systemic Administration (e.g., Intravenous) animal_model->dosing readout_invivo Measure: - Tumor Growth Inhibition - Survival Analysis - Immune Cell Infiltration (Flow Cytometry) - Systemic Cytokine Levels dosing->readout_invivo

Caption: Experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of diABZI compounds.

In Vitro STING Reporter Assay

Objective: To quantify the ability of this compound to activate the STING pathway in a cellular context.

Methodology:

  • Cell Line: THP1-Dual™ reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

  • Procedure:

    • Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Assay for luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate EC50 values by plotting the dose-response curve.

IFN-β Secretion ELISA

Objective: To measure the secretion of IFN-β from primary immune cells in response to this compound stimulation.

Methodology:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.

  • Procedure:

    • Isolate PBMCs or splenocytes using standard density gradient centrifugation.

    • Plate the cells in a 96-well plate at a density of 5 x 105 cells/well.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Centrifuge the plate and collect the cell culture supernatant.

    • Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and determine the concentration of IFN-β in the samples.

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of systemically administered this compound.

Methodology:

  • Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16.F10 melanoma).

  • Procedure:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

    • Administer this compound intravenously at a predetermined dose and schedule (e.g., 1.5 mg/kg). The vehicle control group receives the formulation buffer.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry).

    • Analyze the data for tumor growth inhibition and survival benefit.

Conclusion

This compound represents a potent, non-CDN STING agonist with a distinct mechanism of action characterized by its "open lid" binding conformation to the STING protein. This interaction triggers a robust downstream signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines. The high potency and systemic activity of diABZI compounds have established them as valuable tools for research and promising candidates for the development of novel immunotherapies for cancer and other diseases. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other STING agonists.

References

diABZI-C2-NH2: A Technical Guide to a Non-Cyclic Dinucleotide STING Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. The development of STING agonists has emerged as a promising therapeutic strategy, particularly in immuno-oncology. This technical guide provides an in-depth overview of diABZI-C2-NH2, a novel and potent non-cyclic dinucleotide STING agonist. We will explore its mechanism of action, biochemical and cellular activities, and pre-clinical anti-tumor efficacy. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex pathways and workflows to facilitate a comprehensive understanding for researchers and drug developers in the field.

Introduction

The STING signaling cascade plays a pivotal role in linking innate and adaptive immunity. Activation of STING in immune cells, such as dendritic cells, leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of antigen-presenting cells and the subsequent priming of tumor-specific CD8+ T cells, leading to a robust anti-tumor immune response.

While the natural STING ligand is the cyclic dinucleotide 2'3'-cGAMP, its therapeutic development has been hampered by poor membrane permeability and limited systemic bioavailability. To overcome these limitations, researchers have developed synthetic STING agonists. This compound is a member of the di-amidobenzimidazole (diABZI) family of compounds, which are non-cyclic dinucleotide STING agonists designed for enhanced cellular function and systemic activity.[1] This guide focuses on the technical details of this compound as a tool for research and potential therapeutic development.

Mechanism of Action

This compound activates the STING pathway through direct binding to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[2] Unlike cyclic dinucleotides that induce a "closed" conformation of the STING dimer, diABZI compounds have been shown to activate STING while maintaining an "open" conformation.[3][4] This binding event triggers a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus.[2]

In the Golgi, the activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons. Simultaneously, activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNFα and IL-6.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI This compound STING_ER STING (on ER) diABZI->STING_ER Binds & Activates STING_Active Activated STING (Golgi) STING_ER->STING_Active Translocation TBK1 TBK1 STING_Active->TBK1 Recruits NFkB NF-κB STING_Active->NFkB Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation IFNB_gene IFN-β Gene pIRF3_nuc->IFNB_gene Induces Transcription Cytokine_gene Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokine_gene Induces Transcription IFNB Type I Interferons (e.g., IFN-β) IFNB_gene->IFNB Secretion Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) Cytokine_gene->Cytokines Secretion

Figure 1: Simplified STING signaling pathway activated by this compound.

Quantitative Data Presentation

The following tables summarize the biochemical and cellular activities of diABZI compounds from various studies. It is important to note the variations in reported values, which may be attributed to different experimental conditions, STING variants, and assay formats.

Table 1: Biochemical Activity of diABZI
CompoundTargetAssay MethodBinding Affinity (Kd)Reference(s)
diABZI (compound 3)Human STING (isoform 1)Isothermal Calorimetry (ITC)~527 nM
diABZI agonist-3Human STING (R232 variant)Surface Plasmon Resonance (SPR)3.05 nM
Table 2: In Vitro Cellular Activity of diABZI
Cell LineAssayEndpointEC50Reference(s)
Human PBMCsCytokine SecretionIFN-β production130 nM
THP-1 Dual™ Reporter CellsIRF Luciferase ReporterLuciferase Activity60.9 nM
THP-1 CellsAntiviral AssayInhibition of Influenza A Virus1.89 µM
Murine SplenocytesCytokine SecretionIFN-β production2.24 µM
Table 3: In Vivo Anti-Tumor Efficacy of diABZI
Tumor ModelMouse StrainAdministrationKey FindingsReference(s)
CT-26 Colorectal CarcinomaBALB/cIntravenousSignificant tumor regression; 80% of mice remained tumor-free.
4T1 Breast CancerBALB/cIntravenous (liposomal formulation)78.16% decrease in tumor volume compared to PBS control.
KP4662 Pancreatic CancerC57BL/6JIntravenousIncreased CD69 expression on CD4+ and CD8+ T cells in spleen, lymph nodes, and tumor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for key experiments used to characterize this compound.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound binding_assay STING Binding Assay (SPR or HTRF) start->binding_assay reporter_assay THP-1 IRF-Luciferase Reporter Assay start->reporter_assay kd_val Determine Binding Affinity (Kd) binding_assay->kd_val cytokine_assay Cytokine Profiling (ELISA / Multiplex) reporter_assay->cytokine_assay ec50_val Determine Potency (EC50) reporter_assay->ec50_val cytokine_profile Quantify IFN-β, TNFα, IL-6, etc. cytokine_assay->cytokine_profile tumor_model Syngeneic Tumor Model (e.g., CT-26 in BALB/c) ec50_val->tumor_model Inform Dose Selection treatment Systemic Administration (e.g., IV injection) tumor_model->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring pd_analysis Pharmacodynamic Analysis (Tumor, Spleen, Blood) treatment->pd_analysis efficacy_data Tumor Growth Inhibition, Survival Curves monitoring->efficacy_data immune_activation Cytokine Levels, Immune Cell Infiltration pd_analysis->immune_activation

Figure 2: General experimental workflow for the evaluation of this compound.

STING Binding Assay (Homogeneous Time-Resolved FRET - HTRF)

This protocol describes a competitive binding assay to determine the affinity of this compound for the STING protein.

  • Reagents and Materials:

    • HTRF Human STING Binding Kit (containing d2-labeled STING ligand, 6His-tagged human STING protein, and Terbium cryptate-labeled anti-6His antibody).

    • This compound and reference compounds (e.g., 2'3'-cGAMP).

    • Assay buffer.

    • Low-volume 384-well white plates.

    • HTRF-compatible plate reader.

  • Procedure: a. Prepare serial dilutions of this compound and reference compounds in the assay buffer. b. Dispense 4 µL of the compound dilutions directly into the wells of the 384-well plate. c. Add 4 µL of the 6His-tagged human STING protein to each well. d. Pre-mix the Terbium cryptate-labeled anti-6His antibody and the d2-labeled STING ligand. e. Add 8 µL of the HTRF reagent mix to each well. f. Incubate the plate at room temperature for 1 to 4 hours, protected from light. g. Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis: a. Calculate the HTRF ratio (665nm/620nm) * 10,000. b. Plot the HTRF ratio against the log of the compound concentration. c. Fit the data to a four-parameter logistic model to determine the IC50 value. d. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.

THP-1 IRF Luciferase Reporter Assay

This assay measures the ability of this compound to activate the IRF pathway downstream of STING activation.

  • Reagents and Materials:

    • IRF Reporter (Luc)-THP-1 cell line (engineered to express firefly luciferase under the control of an ISRE promoter).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS, Penicillin/Streptomycin).

    • This compound.

    • White, clear-bottom 96-well plates.

    • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

    • Luminometer.

  • Procedure: a. Seed IRF Reporter (Luc)-THP-1 cells at a density of 40,000 - 100,000 cells per well in 75-100 µL of assay medium in a 96-well plate. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator. c. Prepare serial dilutions of this compound in assay medium. d. Add the diluted agonist to the cells and incubate for 18-24 hours. e. Equilibrate the plate and the luciferase assay reagent to room temperature. f. Add 100 µL of the luciferase reagent to each well. g. Mix gently by rocking the plate for 15-30 minutes at room temperature, protected from light. h. Measure luminescence using a luminometer.

  • Data Analysis: a. Subtract the average background luminescence (from cell-free control wells) from all other readings. b. Plot the luminescence signal against the log of the this compound concentration. c. Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.

  • Materials and Animals:

    • 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).

    • Syngeneic tumor cells (e.g., CT-26 colon carcinoma for BALB/c mice).

    • This compound formulated in a suitable vehicle for intravenous (IV) injection.

    • Calipers for tumor measurement.

    • Syringes and needles.

  • Procedure: a. Tumor Implantation: Subcutaneously inject 1 x 106 CT-26 cells into the flank of each mouse. b. Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²). c. Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group). d. Treatment Administration: Administer this compound or vehicle via IV injection on specified days (e.g., days 7, 10, and 13 post-implantation). Dosing will be based on prior in vitro potency and tolerability studies. e. Continued Monitoring: Continue to monitor tumor growth, body weight, and overall animal health throughout the study. f. Endpoint: Euthanize mice when tumors reach a predetermined size limit or at the end of the study. Tumors, spleens, and blood can be collected for pharmacodynamic analysis (e.g., flow cytometry for immune cell infiltration, ELISA for cytokine levels).

  • Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test). c. Analyze pharmacodynamic markers to confirm immune activation in the tumor microenvironment.

G diABZI Systemic diABZI Administration STING_Activation STING Activation in APCs (e.g., DCs) diABZI->STING_Activation Cytokine_Release Type I IFN & Pro-inflammatory Cytokine Production STING_Activation->Cytokine_Release APC_Maturation APC Maturation & Antigen Presentation Cytokine_Release->APC_Maturation T_Cell_Priming Priming & Activation of CD8+ T Cells APC_Maturation->T_Cell_Priming T_Cell_Infiltration T Cell Infiltration into Tumor T_Cell_Priming->T_Cell_Infiltration Tumor_Killing Tumor Cell Killing T_Cell_Infiltration->Tumor_Killing Immune_Memory Immunological Memory Tumor_Killing->Immune_Memory Leads to

Figure 3: Logical flow of the anti-tumor immune response induced by diABZI.

Conclusion

This compound represents a significant advancement in the development of STING agonists. As a potent, non-cyclic dinucleotide agonist with demonstrated systemic anti-tumor activity in pre-clinical models, it holds considerable promise for immuno-oncology. This technical guide provides a comprehensive resource for researchers, summarizing its mechanism of action, quantitative activity, and detailed experimental protocols. The data and methods presented herein should serve as a valuable tool for the scientific community to further explore the therapeutic potential of this compound and other novel STING agonists in the fight against cancer.

References

The Role of diABZI-C2-NH2 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. The development of potent and systemically available STING agonists is a key objective in immuno-oncology and infectious disease research. diABZI-C2-NH2, a dimeric amidobenzimidazole compound, has emerged as a highly potent, non-cyclic dinucleotide STING agonist with significant therapeutic potential. This technical guide provides an in-depth overview of the role of this compound in innate immunity, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.

Introduction

The innate immune system provides the first line of defense against pathogens and cellular stress. The STING pathway plays a central role in this process by sensing the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer. Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells and the establishment of an anti-tumor and antiviral state.

This compound is a synthetic small molecule that directly binds to and activates STING, mimicking the effect of its natural ligand, cyclic GMP-AMP (cGAMP). Its unique dimeric structure allows for high-affinity binding and potent activation of the STING protein. This guide will explore the molecular interactions, downstream signaling events, and the immunological consequences of STING activation by this compound.

Mechanism of Action

This compound functions as a direct agonist of the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein. Unlike the natural cyclic dinucleotide (CDN) ligands of STING, diABZI is a non-nucleotide-based molecule.

The activation of the STING pathway by this compound can be summarized in the following steps:

  • Binding and Conformational Change: this compound binds to the ligand-binding domain of the STING dimer. This binding induces a conformational change in the STING protein.

  • Translocation: The activated STING dimer translocates from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus.

  • TBK1 Recruitment and Activation: During its translocation, STING recruits and activates TANK-binding kinase 1 (TBK1).

  • IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

  • IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.

  • Type I Interferon Production: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.

  • NF-κB Activation: STING activation also leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which further contributes to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

This cascade of events results in a potent innate immune response characterized by the establishment of an antiviral state and the activation and recruitment of adaptive immune cells, such as T cells, to combat infections and cancer.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activity of diABZI compounds.

Table 1: In Vitro Activity of diABZI Compounds

CompoundCell LineAssayEC50Reference
diABZI STING agonist-1Human PBMCsSTING Activation130 nM[1]
diABZI STING agonist-1Murine CellsSTING Activation186 nM[1]
diABZI-amineTHP1-Dual reporter cellsIFN-I production0.144 ± 0.149 nM[2]
diABZI-V/C-DBCOTHP1-Dual reporter cellsIFN-I production1.47 ± 1.99 nM[2]
diABZI-aminePrimary murine splenocytesIFN-β secretion0.17 ± 6.6 µM[2]
diABZI-V/C-DBCOPrimary murine splenocytesIFN-β secretion7.7 ± 0.05 µM

Table 2: Antiviral Activity of diABZI Compounds

CompoundVirusCell LineIC50Reference
diABZIHuman Parainfluenza Virus 3 (PIV3)H1-HeLa1.14 µM
diABZIHuman Rhinovirus 16 (HRV16)H1-HeLa4.68 µM
diABZISARS-CoV-2Calu-3~3 nM

Table 3: In Vivo Efficacy of diABZI Compounds

CompoundAnimal ModelTumor/Virus ModelDosing RegimenOutcomeReference
diABZI STING agonist-1BALB/c miceCT-26 colorectal tumor1.5 mg/kg, i.v., days 1, 4, 8Significant tumor growth inhibition; 8/10 mice tumor-free on day 43
diABZI-4K18-ACE2 transgenic miceSARS-CoV-2Single intranasal doseProtection from weight loss and lethality
diABZIC57BL/6J miceEV-A710.1-0.5 mg/kg, i.p., daily for 3 daysSignificantly extended mean survival time
diABZIC57BL/6 miceKP4662 pancreatic tumors1.5 mg/kg, i.v.Delayed tumor growth

Mandatory Visualizations

Signaling Pathways

diABZI_STING_Pathway This compound Activated STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI This compound STING_dimer STING Dimer (ER) diABZI->STING_dimer Binding & Activation STING_activated Activated STING (Golgi) STING_dimer->STING_activated Translocation TBK1 TBK1 STING_activated->TBK1 IKK IKK STING_activated->IKK pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_n p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_n pIKK p-IKK IKK->pIKK Phosphorylation IkB IκB pIKK->IkB pIkB p-IκB IkB->pIkB Phosphorylation NFkB NF-κB pIkB->NFkB Release NFkB_n NF-κB NFkB->NFkB_n IFN_genes Type I IFN Genes (IFN-α, IFN-β) pIRF3_dimer_n->IFN_genes Transcription Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB_n->Cytokine_genes Transcription

This compound activated STING signaling pathway.
Experimental Workflows

western_blot_workflow Workflow for STING Phosphorylation Western Blot cluster_prep Cell Culture and Treatment cluster_lysis Protein Extraction cluster_wb Western Blotting A Seed THP-1 cells B Treat with this compound (e.g., 1 µM for 1-4 hours) A->B C Wash cells with PBS B->C D Lyse cells in RIPA buffer with protease/phosphatase inhibitors C->D E Quantify protein concentration (BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block with 5% BSA in TBST G->H I Incubate with primary antibodies (p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Detect with ECL substrate J->K

Workflow for STING Phosphorylation Western Blot.

elisa_workflow Workflow for Cytokine Secretion ELISA cluster_culture Cell Culture and Stimulation cluster_elisa ELISA Procedure A Seed THP-1 cells and differentiate with PMA (optional) B Stimulate with this compound (e.g., 1 µM for 16 hours) A->B C Collect cell culture supernatant B->C D Coat plate with capture antibody (e.g., anti-human TNF-α) C->D Sample Application E Block plate D->E F Add standards and samples (supernatants) E->F G Add detection antibody F->G H Add enzyme conjugate (e.g., HRP) G->H I Add substrate and stop solution H->I J Read absorbance at 450 nm I->J

Workflow for Cytokine Secretion ELISA.

Experimental Protocols

STING Phosphorylation Western Blot in THP-1 Cells

This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 in THP-1 human monocytic cells following stimulation with this compound.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer

  • Precast polyacrylamide gels (e.g., 4-15%)

  • PVDF membranes

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Bovine Serum Albumin (BSA)

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed 1 x 10^6 THP-1 cells per well in a 6-well plate.

  • Stimulation: Treat the cells with 1 µM this compound for 1, 2, and 4 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

    • Perform electrophoresis to separate proteins.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted according to manufacturer's recommendations) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize protein bands using a chemiluminescence imaging system.

Cytokine Secretion ELISA from this compound-Stimulated Murine Macrophages

This protocol details the measurement of TNF-α and IL-6 secretion from bone marrow-derived macrophages (BMDMs) stimulated with this compound.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin

  • L-glutamine

  • M-CSF

  • This compound

  • ELISA kits for murine TNF-α and IL-6

Procedure:

  • BMDM Differentiation:

    • Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

  • Cell Seeding: Seed differentiated BMDMs at 5 x 10^5 cells per well in a 24-well plate.

  • Stimulation: Stimulate the BMDMs with 1 µM this compound for 16 hours. Include an unstimulated control.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate.

    • Add standards and diluted supernatants to the wells.

    • Add the detection antibody.

    • Add the enzyme conjugate (e.g., Avidin-HRP).

    • Add the substrate and stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a CT-26 colorectal cancer model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • CT-26 colon carcinoma cells

  • RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Calipers

Procedure:

  • Tumor Cell Culture: Culture CT-26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^5 CT-26 cells in 100 µL of PBS into the flank of each BALB/c mouse.

    • Allow tumors to grow to an average volume of approximately 100 mm³.

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 1.5 mg/kg) or vehicle intravenously on days 1, 4, and 8 post-randomization.

  • Tumor Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health.

  • Endpoint:

    • Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration (e.g., 43 days).

    • Euthanize mice and collect tumors and relevant tissues for further analysis (e.g., flow cytometry, immunohistochemistry).

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Perform statistical analysis to compare tumor growth between the treatment and control groups.

    • Generate Kaplan-Meier survival curves.

Conclusion

This compound is a potent and specific agonist of the STING pathway, demonstrating significant potential in the fields of immuno-oncology and infectious diseases. Its ability to induce a robust type I interferon response and activate both innate and adaptive immunity makes it a promising therapeutic candidate. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound in innate immunity and translate its therapeutic potential into clinical applications. Further research is warranted to optimize dosing strategies, explore combination therapies, and fully understand the long-term immunological effects of this novel STING agonist.

References

diABZI-C2-NH2: A Potent STING Agonist for Robust Type I Interferon Induction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. Pharmacological activation of STING holds significant therapeutic promise for a range of applications, including oncology and infectious diseases. diABZI-C2-NH2 is a novel, synthetic, non-nucleotide STING agonist that has demonstrated high potency in activating the STING signaling cascade, leading to robust induction of type I interferons and downstream interferon-stimulated genes (ISGs). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key innate immune sensing pathway that responds to the presence of microbial or host-derived DNA in the cytoplasm. Upon binding to double-stranded DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

This compound is a member of the diamidobenzimidazole (diABZI) family of synthetic STING agonists.[1] Unlike the endogenous ligand cGAMP, diABZI compounds are non-nucleotidic small molecules, which can offer advantages in terms of stability and cell permeability. This compound, specifically, is an analog containing a primary amine functionality, which can be useful for conjugation or further chemical modification.[1] These compounds directly bind to STING, inducing a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and a host of interferon-stimulated genes (ISGs) that establish an antiviral and anti-proliferative state.

Core Mechanism of Action: STING Pathway Activation

This compound functions as a direct agonist of the STING protein. The binding of this compound to the ligand-binding domain of the STING dimer induces a conformational change, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[2] This process facilitates the recruitment and activation of TBK1, which subsequently phosphorylates both STING itself and IRF3.[3] Phosphorylated IRF3 forms dimers that enter the nucleus and bind to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, initiating their transcription. The secreted type I interferons then act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) and activating the JAK-STAT signaling pathway, leading to the expression of a broad range of ISGs that execute the downstream antiviral and anti-tumor effects.[1]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space diABZI This compound STING STING (ER Resident) diABZI->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerization ISRE ISRE p_IRF3->ISRE Translocates and Binds IFNB IFN-β Gene ISRE->IFNB Induces Transcription ISGs ISG Genes ISRE->ISGs Induces Transcription IFN_secreted Secreted IFN-β IFNB->IFN_secreted Translation & Secretion IFNAR IFNAR IFN_secreted->IFNAR Binds JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT Activates JAK_STAT->ISGs Upregulates Expression

Figure 1: this compound induced STING signaling pathway.

Quantitative Data

The potency of diABZI compounds in inducing a type I interferon response has been quantified in various cellular systems. The following tables summarize key quantitative data for diABZI and its analogs.

Table 1: In Vitro Potency of diABZI Analogs

CompoundCell LineAssayEC50Reference
diABZI STING agonist-1Human PBMCsIFN-β Secretion130 nM
diABZI STING agonist-1Mouse SplenocytesIFN-β Secretion186 nM
diABZI-amineTHP1-Dual™ CellsIRF-inducible Luciferase0.144 nM
diABZI-V/C-DBCOTHP1-Dual™ CellsIRF-inducible Luciferase1.47 nM

Table 2: Induction of Interferon-Stimulated Genes (ISGs) by diABZI

GeneCell LineTreatmentFold Induction (mRNA)Time PointReference
IFIT1Calu-310 µM diABZI~10006 hours
CXCL10Calu-310 µM diABZI~8006 hours
OAS1Calu-310 µM diABZI~4006 hours
ISG15Mouse MusclediABZISignificantly Upregulated3 days
Mx1Mouse MusclediABZISignificantly Upregulated3 days

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Culture and Stimulation
  • Cell Lines:

    • THP-1 (Human Monocytic Cell Line): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Calu-3 (Human Lung Adenocarcinoma Cell Line): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Preparation of this compound: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Stimulation: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for the specified time points (e.g., 2, 4, 6, 12, 24 hours) before harvesting for downstream analysis.

Western Blot Analysis of STING Pathway Activation
  • Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), and IRF3 overnight at 4°C. After washing with TBST, incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein like β-actin or GAPDH as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for ISG Expression
  • RNA Extraction and cDNA Synthesis: Extract total RNA from stimulated cells using a suitable RNA isolation kit. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

  • qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for human or mouse ISGs. Normalize the expression of target genes to a housekeeping gene such as GAPDH or 18S rRNA.

  • Primer Sequences (Human):

    • IFIT1: Fwd: 5'-CCTCCTTGGGTTCGTCTACA-3', Rev: 5'-TGGTCACCAGGTAGGTTTCC-3'

    • CXCL10: Fwd: 5'-GGTGAGAAGAGATGTCTGAATCC-3', Rev: 5'-GTCCATCCTTGGAAGCACTG-3'

    • OAS1: Fwd: 5'-AGGTGGTAAAGGGTGGCTCC-3', Rev: 5'-CACACAGGCTTGAGGTGGAG-3'

    • ISG15: Fwd: 5'-GTGGACAAATGCGACGAACC-3', Rev: 5'-TCGAAGGTCAGCCAGAACAG-3'

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Immunofluorescence Staining for p-IRF3 and p-STING
  • Cell Preparation: Seed cells on glass coverslips in a 24-well plate and stimulate with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against p-IRF3 (Ser396) or p-STING (Ser366) overnight at 4°C. After washing, incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cell_culture Cell Culture (e.g., THP-1, Calu-3) cell_seeding Cell Seeding cell_culture->cell_seeding diabzi_prep This compound Stock Preparation stimulation Stimulation with This compound diabzi_prep->stimulation cell_seeding->stimulation harvest Cell Harvesting stimulation->harvest wb Western Blot (p-STING, p-IRF3) harvest->wb qpcr qRT-PCR (ISG Expression) harvest->qpcr if_stain Immunofluorescence (p-IRF3 Localization) harvest->if_stain

Figure 2: A typical experimental workflow for characterizing this compound activity.

Conclusion

This compound is a potent and specific synthetic agonist of the STING pathway, driving robust type I interferon production and the expression of a wide array of interferon-stimulated genes. Its non-nucleotidic nature and amenability to chemical modification make it a valuable tool for researchers studying innate immunity and a promising candidate for the development of novel immunotherapies for cancer and infectious diseases. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of Amidobenzimidazole STING Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. Among the various classes of STING agonists, amidobenzimidazoles have garnered significant attention due to their non-nucleotide nature, amenability to medicinal chemistry optimization, and demonstrated preclinical efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of amidobenzimidazole-based STING agonists.

The STING Signaling Pathway

Upon activation by cyclic dinucleotides (CDNs) or synthetic agonists, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10 and IL-6. This cascade ultimately leads to the activation of a robust adaptive immune response against tumors.

STING_Signaling_Pathway STING Signaling Pathway cluster_activation Activation cluster_translocation Translocation & Recruitment cluster_phosphorylation Phosphorylation Cascade cluster_nuclear_events Nuclear Translocation & Gene Expression Amidobenzimidazole Agonist Amidobenzimidazole Agonist STING STING Amidobenzimidazole Agonist->STING Binds to Golgi Golgi STING->Golgi Translocates to pSTING p-STING STING->pSTING ER Endoplasmic Reticulum TBK1 TBK1 Golgi->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation pTBK1->STING Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3 Dimer pIRF3 Dimer pIRF3->pIRF3 Dimer Dimerizes Nucleus Nucleus pIRF3 Dimer->Nucleus Translocates to Type I IFN, Cytokines (CXCL10, IL-6) Type I IFN, Cytokines (CXCL10, IL-6) Nucleus->Type I IFN, Cytokines (CXCL10, IL-6) Induces Transcription Anti-tumor Immunity Anti-tumor Immunity Type I IFN, Cytokines (CXCL10, IL-6)->Anti-tumor Immunity

Caption: The STING signaling pathway activated by amidobenzimidazole agonists.

Discovery and Structure-Activity Relationship (SAR)

The discovery of amidobenzimidazole STING agonists was driven by high-throughput screening campaigns aimed at identifying non-nucleotide small molecules that could compete with the natural STING ligand, cGAMP. Initial hits were monomeric amidobenzimidazoles, which were subsequently optimized through medicinal chemistry efforts. A significant breakthrough was the development of dimeric amidobenzimidazoles (diABZI), which demonstrated substantially enhanced potency.[1][2] Structure-activity relationship (SAR) studies have revealed key structural features that govern the activity of these compounds.

Caption: The logical workflow for the discovery of amidobenzimidazole STING agonists.

Synthesis of Amidobenzimidazole STING Agonists

The synthesis of the amidobenzimidazole core generally involves the condensation of a substituted 1,2-diaminobenzene with a corresponding carboxylic acid or its derivative. For dimeric compounds, a linker is typically introduced to connect two monomeric units. The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of amidobenzimidazole STING agonists.

Data Presentation: In Vitro Potency of Selected Amidobenzimidazole STING Agonists

The following table summarizes the in vitro potency of several representative amidobenzimidazole STING agonists, as measured by their ability to induce interferon-β (IFN-β) in human THP-1 cells.

CompoundTypehSTING EC50 (µM)mSTING EC50 (µM)Reference
16g Monomer1.24-[3]
24b Monomer0.287-[3]
24e Monomer1.14-[3]
Triazole 40 Dimer0.2439.51
diABZI Dimer--

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Cellular STING Activation Assay (IFN-β Reporter Assay)

This protocol describes a method to assess the ability of a test compound to activate the STING pathway in a cellular context using a reporter gene assay.

Materials:

  • THP-1 Dual™ KI-hSTING cells (InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 100 µg/mL Normocin™

  • Test compounds (amidobenzimidazole STING agonists)

  • QUANTI-Luc™ (InvivoGen)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

  • Transfer 20 µL of cell culture supernatant to a white 96-well plate.

  • Add 50 µL of QUANTI-Luc™ reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • Calculate the EC50 value by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Production Assay (IFN-β ELISA)

This protocol details the quantification of IFN-β secreted by cells upon stimulation with a STING agonist.

Materials:

  • Human peripheral blood mononuclear cells (hPBMCs) or THP-1 cells

  • RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds

  • Human IFN-β ELISA kit (e.g., from PBL Assay Science or Cloud-Clone Corp.)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed hPBMCs or THP-1 cells in a 96-well plate at an appropriate density.

  • Treat the cells with various concentrations of the test compound and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatant.

  • Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the pre-coated plate.

    • Incubating with a detection antibody.

    • Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Adding a substrate solution and stopping the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and determine the concentration of IFN-β in the samples.

Western Blot for STING Pathway Phosphorylation

This protocol is for detecting the phosphorylation of key proteins in the STING signaling pathway.

Materials:

  • hPBMCs or THP-1 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, and IRF3.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

  • Imaging system

Procedure:

  • Seed cells and treat with the test compound for a specified time (e.g., 1-4 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of an amidobenzimidazole STING agonist in a syngeneic mouse model.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma for BALB/c, B16-F10 melanoma for C57BL/6)

  • Test compound formulated in a suitable vehicle

  • Calipers

  • Syringes and needles

Procedure:

  • Subcutaneously inject approximately 1 x 10^6 tumor cells into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches 50-100 mm³.

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the test compound or vehicle via the desired route (e.g., intravenous, intratumoral) at a predetermined dosing schedule.

  • Measure tumor volume and body weight every 2-3 days.

  • Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

  • Analyze the data by plotting the mean tumor volume over time for each group and calculating tumor growth inhibition.

Conclusion

Amidobenzimidazole-based STING agonists represent a promising class of non-nucleotide immunotherapeutics for the treatment of cancer. Their discovery has been facilitated by a combination of high-throughput screening and rational drug design, leading to the identification of potent monomeric and dimeric compounds. The detailed experimental protocols and data presented in this guide are intended to provide researchers with a comprehensive resource to aid in the further development and evaluation of these and other novel STING agonists. The continued exploration of this chemical space holds the potential to deliver new and effective treatments for a variety of malignancies.

References

The Open Embrace: A Technical Guide to diABZI-C2-NH2's Engagement with the STING Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA and a promising target for immunotherapy. Unlike the canonical activation by cyclic dinucleotides (CDNs) which induces a "closed" conformation of the STING protein, the synthetic agonist diABZI-C2-NH2 uniquely activates STING by binding to its "open" conformation. This technical guide provides an in-depth analysis of the binding mechanism of this compound to the open conformation of the STING protein. It consolidates quantitative binding data, details established experimental protocols for characterizing this interaction, and visualizes the resultant signaling cascade. This document serves as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of non-CDN STING agonists.

Introduction

The Stimulator of Interferon Genes (STING, also known as TMEM173) is a transmembrane protein residing in the endoplasmic reticulum that plays a pivotal role in the innate immune response to cytosolic DNA from pathogens or damaged host cells[1]. Upon activation, STING orchestrates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, thereby mounting an effective anti-pathogen and anti-tumor response[1][2].

The endogenous ligands for STING are cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which bind to the ligand-binding domain (LBD) of the STING dimer and induce a significant conformational change to a "closed" state[1]. However, a newer class of synthetic, non-nucleotide agonists, the dimeric amidobenzimidazoles (diABZIs), have emerged as potent activators of STING. A key member of this family, this compound, is an analogue containing a primary amine functionality that allows for further chemical modifications[3]. Crucially, diABZI compounds activate STING while maintaining an "open lid" conformation, a distinct mechanism that is the focus of this guide. Understanding the nuances of this interaction is paramount for the rational design of novel STING-based therapeutics.

Quantitative Binding and Activation Data

The interaction between diABZI compounds and the STING protein has been quantified using various biophysical and cellular assays. The following tables summarize the key quantitative data available for diABZI and its analogues.

Compound Assay Type Protein Target Parameter Value Reference
diABZI (Compound 3)Isothermal Titration Calorimetry (ITC)Recombinant Human STINGDissociation Constant (Kd)~527 nM
diABZI (Compound 2)Not SpecifiedEndogenous full-length STING (THP-1 cell lysates)Dissociation Constant (Kd)1.6 nM
diABZI STING agonist-1Cellular AssayHuman STINGHalf-maximal effective concentration (EC50) for IFN-β secretion130 nM
diABZI STING agonist-1Cellular AssayMouse STINGHalf-maximal effective concentration (EC50) for IFN-β secretion186 nM

Note: Variations in reported binding affinities can be attributed to differences in the specific diABZI analogue, the form of the STING protein used (recombinant vs. endogenous, full-length vs. ligand-binding domain), and the experimental technique employed.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and functional effects of this compound on the STING protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the human STING ligand-binding domain (residues 155-341) or full-length protein.

    • Dialyze the purified protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve this compound in the same ITC buffer. Accurately determine the concentrations of both the protein and the ligand.

  • ITC Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Load the STING protein solution into the sample cell and the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the STING protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the raw titration data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information about the this compound binding site on the STING protein. The structure of a linked amidobenzimidazole STING agonist in complex with the STING ligand-binding domain has been solved (PDB ID: 6DXL).

Protocol:

  • Protein Expression and Purification:

    • Express the human STING ligand-binding domain (e.g., residues 155-341 with stabilizing mutations such as G230A) in E. coli.

    • Purify the protein using a combination of affinity, ion-exchange, and size-exclusion chromatography.

  • Crystallization:

    • Concentrate the purified STING protein to a high concentration (e.g., 10 mg/mL).

    • Incubate the protein with a molar excess of this compound.

    • Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various crystallization screens.

    • Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known STING structure as a search model.

    • Refine the model against the experimental data and build the this compound ligand into the electron density map.

Western Blot for STING Pathway Activation

This assay is used to detect the phosphorylation of key downstream signaling molecules following STING activation by this compound.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., THP-1 monocytes, A549 lung carcinoma cells) to an appropriate confluency.

    • Treat the cells with varying concentrations of this compound for a specified time course (e.g., 0-6 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and total protein controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of IFN-β secreted by cells in response to STING activation by this compound.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., peripheral blood mononuclear cells - PBMCs, or THP-1 cells) in a 96-well plate.

    • Treat the cells with a dose range of this compound for 24 hours.

  • Sample Collection:

    • Collect the cell culture supernatants.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for a human IFN-β ELISA kit. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and a standard curve of recombinant IFN-β.

      • Adding a detection antibody.

      • Adding a substrate solution to develop a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.

    • Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow

The binding of this compound to the open conformation of the STING dimer initiates a downstream signaling cascade that is crucial for the innate immune response.

diABZI-STING Signaling Pathway

Upon binding of this compound, the STING protein, while remaining in an open conformation, is activated. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI This compound STING_dimer STING Dimer (Open Conformation) diABZI->STING_dimer Binding p_STING_dimer Phosphorylated STING STING_dimer->p_STING_dimer Activation & Autophosphorylation TBK1 TBK1 p_STING_dimer->TBK1 Recruitment IRF3 IRF3 p_STING_dimer->IRF3 Scaffolding p_TBK1 p-TBK1 TBK1->p_TBK1 Activation p_TBK1->p_STING_dimer Phosphorylation p_TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerization ISRE Interferon-Stimulated Response Element (ISRE) p_IRF3_dimer->ISRE Translocation & Binding IFNB_gene IFN-β Gene ISRE->IFNB_gene Transcriptional Activation IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Transcription IFNB_protein IFN-β Protein IFNB_mRNA->IFNB_protein Translation Secretion Secretion IFNB_protein->Secretion

Caption: this compound induced STING signaling pathway.

Experimental Workflow for Characterizing this compound Activity

A logical workflow to characterize the activity of this compound would involve a series of experiments moving from biophysical binding to cellular functional outcomes.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_outcome Functional Outcome ITC Isothermal Titration Calorimetry (ITC) WB Western Blot (p-STING, p-TBK1, p-IRF3) ITC->WB Confirm Binding SPR Surface Plasmon Resonance (SPR) SPR->WB Xray X-Ray Crystallography Xray->WB Structural Basis ELISA IFN-β ELISA WB->ELISA Confirm Pathway Activation qRT_PCR qRT-PCR (IFN-β mRNA) ELISA->qRT_PCR Correlate Protein and mRNA Antiviral Antiviral Assays ELISA->Antiviral Assess Functional Response Antitumor In Vivo Antitumor Studies Antiviral->Antitumor

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents a significant advancement in the field of STING agonists, offering a potent and systemically active molecule that functions through a distinct mechanism of action. Its ability to activate STING while the protein maintains an open conformation provides new avenues for therapeutic development, potentially overcoming some of the limitations associated with CDN-based agonists. The data and protocols presented in this technical guide offer a comprehensive framework for researchers and drug developers to further explore the therapeutic potential of this compound and other non-CDN STING agonists. A thorough understanding of the binding kinetics, structural interactions, and downstream signaling events is essential for the continued development of this promising class of immunomodulatory agents.

References

Preliminary Efficacy of diABZI-C2-NH2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of diABZI-C2-NH2, a potent agonist of the Stimulator of Interferon Genes (STING) pathway. By activating this critical innate immune signaling cascade, this compound and its analogs have demonstrated significant potential in preclinical models of oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts.

Core Efficacy Data

The preliminary efficacy of diABZI compounds has been evaluated in both in vitro and in vivo settings, primarily focusing on their anti-tumor and antiviral activities. While specific quantitative efficacy data for this compound is limited in publicly available literature, data from closely related diABZI analogs, such as diABZI-amine and other variants, provide valuable insights into its potential potency.

In Vitro STING Activation

The primary mechanism of action for this compound is the activation of the STING pathway. The potency of this activation can be quantified by measuring the half-maximal effective concentration (EC50) for the induction of downstream signaling, such as the production of Type I interferons (IFN-I).

CompoundCell LineAssayEC50Reference
diABZI-amineTHP1-Dual™ Reporter CellsIRF-inducible luciferase reporter0.144 ± 0.149 nM[1]
diABZI-V/C-DBCOTHP1-Dual™ Reporter CellsIRF-inducible luciferase reporter1.47 ± 1.99 nM[1]
diABZI-aminePrimary Murine SplenocytesIFN-β ELISA0.17 ± 6.6 µM[1]
diABZI-V/C-DBCOPrimary Murine SplenocytesIFN-β ELISA7.7 ± 0.05 µM[1]
diABZITHP-1 CellsIRF Reporter0.013 µM[2]
In Vivo Anti-Tumor Efficacy

Intravenous administration of diABZI STING agonists has been shown to elicit strong anti-tumor activity in immunocompetent mice with established syngeneic colon tumors, leading to complete and lasting tumor regression. While specific tumor volume data for this compound is not provided in the search results, the general findings from studies with diABZI compounds are summarized below.

Animal ModelTumor ModelTreatmentKey FindingsReference
Immunocompetent MiceSyngeneic Colon TumorsIntravenous diABZI STING agonistStrong anti-tumor activity; Complete and lasting tumor regression
C57BL/6J MiceSubcutaneous KP4662 KrasG12C/– tumors1.5 mg/kg diABZI, intravenouslyIncreased splenic 18F-FDG uptake, indicating immune activation
In Vitro and In Vivo Antiviral Efficacy

diABZI compounds have demonstrated broad-spectrum antiviral activity against a range of respiratory viruses. A variant, diABZI-4, has shown potent inhibition of several viruses in vitro and protective effects in vivo.

VirusCell Model/Animal ModelTreatmentKey FindingsReference
SARS-CoV-2Primary Normal Human Bronchial Epithelial (NHBE) Cells10 µM diABZIRestricted viral replication, similar to remdesivir
SARS-CoV-2K18-hACE2 Transgenic MiceIntranasal diABZIReduced weight loss post-infection
Influenza A Virus (IAV), Human Rhinovirus (HRV), SARS-CoV-2Primary Human Airway Epithelial Tissues20–60 nM diABZI-4Consistent antiviral activity
EV-A71C57BL/6J MiceIntraperitoneal diABZIInhibited in vivo replication, alleviated clinical symptoms, increased survival rate

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. The following sections outline the methodologies employed in key in vitro and in vivo studies of diABZI compounds.

In Vitro STING Activation Assay

This protocol is a representative method for assessing the in vitro potency of diABZI compounds in activating the STING pathway using a reporter cell line.

Objective: To determine the EC50 of a diABZI compound for STING-dependent IRF activation.

Materials:

  • THP1-Dual™ reporter cells (engineered with an IRF-inducible luciferase reporter)

  • This compound or other diABZI analog

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Prepare serial dilutions of the diABZI compound in cell culture medium.

  • Remove the overnight culture medium from the cells and add the diABZI dilutions.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 value by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of diABZI compounds in a syngeneic mouse model.

Objective: To assess the in vivo anti-tumor activity of a systemically administered diABZI compound.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma)

  • This compound formulated for intravenous injection

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^5 CT26 cells) into the flank of each mouse.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the diABZI compound intravenously at a specified dose and schedule (e.g., 1.5 mg/kg, once daily for 3 days). The control group receives a vehicle control.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).

Signaling Pathways and Visualizations

This compound exerts its therapeutic effects through the activation of the STING signaling pathway. Upon binding to STING, a conformational change is induced, leading to the recruitment and activation of downstream signaling molecules.

STING Activation Pathway

The binding of a diABZI agonist to STING, located on the endoplasmic reticulum, initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This diagram illustrates the key steps in this pathway.

STING_Activation_Pathway diABZI This compound STING_ER STING (on ER) diABZI->STING_ER Binds to STING_dimer STING Dimerization & Translocation STING_ER->STING_dimer TBK1 TBK1 Recruitment & Activation STING_dimer->TBK1 NFkB NF-κB Activation STING_dimer->NFkB pSTING pSTING TBK1->pSTING Phosphorylates pTBK1 pTBK1 pSTING->pTBK1 Activates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 pIRF3_dimer pIRF3 Dimerization pIRF3->pIRF3_dimer nucleus Nucleus pIRF3_dimer->nucleus Translocates to IFN Type I Interferon (IFN-α, IFN-β) Genes nucleus->IFN Induces Transcription of Cytokines Pro-inflammatory Cytokine Genes nucleus->Cytokines Induces Transcription of NFkB->nucleus Translocates to

Caption: The diABZI-activated STING signaling cascade.

Experimental Workflow for In Vivo Anti-Tumor Study

The following diagram outlines the typical workflow for assessing the in vivo anti-tumor efficacy of a diABZI compound.

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth (to palpable size) tumor_implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment_admin This compound Administration (i.v.) randomization->treatment_admin control_admin Vehicle Control Administration randomization->control_admin monitoring Tumor Measurement & Body Weight Monitoring treatment_admin->monitoring control_admin->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Tumor Growth Analysis endpoint->data_analysis ex_vivo Ex Vivo Tumor Analysis endpoint->ex_vivo

Caption: Workflow for in vivo anti-tumor efficacy evaluation.

References

Methodological & Application

Application Notes and Protocols for in vitro Stimulation of THP-1 Cells with diABZI-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI-C2-NH2 is a potent, non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a dimeric amidobenzimidazole compound, it effectively activates STING, leading to the induction of type I interferons and other pro-inflammatory cytokines.[2] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), making this compound a valuable tool for studying innate immunity and for potential therapeutic applications in oncology and infectious diseases.[3][4] The human monocytic cell line, THP-1, is a widely used in vitro model to study monocyte and macrophage biology, including the STING pathway, due to its robust response to immunological stimuli.

These application notes provide detailed protocols for the in vitro stimulation of THP-1 cells with this compound, including cell culture and differentiation, stimulation procedures, and methods for assessing downstream signaling events.

Data Presentation

Table 1: Summary of Quantitative Data on this compound Stimulation of THP-1 Cells
ParameterCell TypeThis compound ConcentrationTime PointObserved EffectReference
Gene Expression (mRNA)
IFNBTHP-1 Dual5 µMPeak at ~6hIncreased expression
CXCL10THP-1 Dual5 µMPeak at ~6hIncreased expression
IL6THP-1 Dual5 µMProlonged expression beyond 6hIncreased expression
TNFTHP-1 Dual5 µMProlonged expression beyond 6hIncreased expression
ISG15PMA-differentiated THP-13 µM16hIncreased expression
OAS1PMA-differentiated THP-13 µM16hIncreased expression
Protein Phosphorylation
pSTINGTHP-1 Dual5 µMPeak at 2-6hIncreased phosphorylation
pTBK1THP-1 Dual5 µMPeak at 2-6hIncreased phosphorylation
pIRF3THP-1 Dual5 µMPeak at 2-6hIncreased phosphorylation
Cytokine Secretion
IFN-βTHP-1Dose-dependent24hIncreased secretion
TNF-αTHP-1Not specified24hIncreased secretion
EC50 Values
IRF3 ActivationTHP-1 Dual reporter cellsEC50: 60.9 nMNot specifiedDose-dependent activation
Antiviral Activity (IFV)PMA-differentiated THP-1EC50: 1.89 µM48hInhibition of influenza virus replication

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells

This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T75)

  • Multi-well plates (6-well, 12-well, or 24-well)

Procedure:

A. Maintenance of THP-1 Monocytes:

  • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

  • Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL.

  • Subculture cells every 3-4 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh medium at a density of 2-4 x 10^5 cells/mL.

B. Differentiation of THP-1 Cells into Macrophages:

  • Seed THP-1 monocytes into desired multi-well plates at a density of 5 x 10^5 cells/mL.

  • Add PMA to the culture medium to a final concentration of 5-50 ng/mL.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.

  • After the incubation period, gently aspirate the PMA-containing medium.

  • Wash the adherent cells once with sterile PBS.

  • Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the cells.

  • Rest the cells for at least 24 hours before proceeding with stimulation experiments.

Protocol 2: Stimulation of Differentiated THP-1 Cells with this compound

This protocol outlines the procedure for stimulating PMA-differentiated THP-1 cells with this compound.

Materials:

  • Differentiated THP-1 cells (from Protocol 1)

  • This compound

  • DMSO (for stock solution)

  • Complete RPMI-1640 medium

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

  • Prepare Working Solutions: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete RPMI-1640 medium to the desired final concentrations (e.g., 1 µM, 3 µM, 5 µM, 10 µM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

  • Cell Stimulation:

    • Carefully remove the medium from the rested, differentiated THP-1 cells.

    • Add the medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 6, 16, 24 hours) depending on the downstream application.

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction (e.g., qRT-PCR, Western Blot).

Protocol 3: Analysis of Downstream STING Pathway Activation

A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IFNB1, CXCL10, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from stimulated and control THP-1 cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix and primers for your genes of interest. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

B. Western Blot for Protein Phosphorylation Analysis:

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the stimulated and control THP-1 cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

C. ELISA for Cytokine Secretion Analysis:

Materials:

  • ELISA kits for human IFN-β and TNF-α

  • Cell culture supernatants from stimulated and control THP-1 cells

Procedure:

  • Sample Collection: Collect the cell culture supernatants after stimulation and centrifuge to remove any cell debris. Supernatants can be stored at -80°C if not used immediately.

  • ELISA: Perform the ELISA according to the manufacturer's protocol for the specific kit. This typically involves adding the standards and samples to a pre-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of the cytokine in the samples by comparing the absorbance to the standard curve.

Visualizations

STING_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI This compound STING STING (ER Membrane) diABZI->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes Genes Type I IFN & Pro-inflammatory Genes (IFNB, CXCL10, IL6, TNF) pIRF3->Genes Translocates & Induces Transcription NFkB->Genes Translocates & Induces Transcription

Caption: STING signaling pathway activated by this compound.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_stimulation Stimulation cluster_analysis Downstream Analysis Culture Culture THP-1 Monocytes Seed Seed THP-1 in Multi-well Plates Culture->Seed Differentiate Differentiate with PMA (48-72h) Seed->Differentiate Rest Rest in Fresh Medium (24h) Differentiate->Rest Stimulate Stimulate with this compound Rest->Stimulate Collect Collect Supernatant & Cell Lysate Stimulate->Collect ELISA ELISA (IFN-β, TNF-α) Collect->ELISA qRT_PCR qRT-PCR (IFNB, CXCL10, etc.) Collect->qRT_PCR Western Western Blot (pSTING, pIRF3, etc.) Collect->Western

References

Application Notes and Protocols for diABZI-C2-NH2 Administration in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI-C2-NH2 is a potent, synthetic, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. As a second-generation STING agonist, it offers improved systemic activity and bioavailability compared to earlier cyclic dinucleotide-based agonists. Activation of the STING pathway by this compound in immune cells, particularly dendritic cells, leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. This robust innate immune response subsequently bridges to a powerful adaptive anti-tumor response, primarily driven by cytotoxic T lymphocytes, making this compound a promising agent for cancer immunotherapy. These application notes provide detailed protocols for the in vivo administration of this compound in common mouse tumor models.

Mechanism of Action: STING Pathway Activation

This compound directly binds to the STING protein, which is predominantly localized on the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Concurrently, STING activation also leads to the activation of the NF-κB signaling pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3]

STING_Pathway cluster_nucleus Nucleus diABZI diABZI STING_inactive STING (inactive) on ER diABZI->STING_inactive Binds to STING_active STING Dimer (active) STING_inactive->STING_active Dimerization & Translocation to Golgi TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB_complex IKK Complex STING_active->NFkB_complex Activates pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Type I Interferon Genes (IFN-α, IFN-β) pIRF3->IFN_genes Drives Transcription pIRF3->IFN_genes pNFkB p-IκBα-NF-κB NFkB_complex->pNFkB NFkB NF-κB pNFkB->NFkB IκBα degradation Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokine_genes Drives Transcription NFkB->Cytokine_genes Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Tumor_Implantation Syngeneic Tumor Cell Implantation (s.c.) Tumor_Growth Tumor Growth Monitoring (to 50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Dosing This compound or Vehicle Administration (e.g., i.v.) on a defined schedule Randomization->Dosing Tumor_Measurement Tumor Volume Measurement (every 2-3 days) Dosing->Tumor_Measurement Body_Weight Body Weight & Health Monitoring (daily) Dosing->Body_Weight Endpoint Endpoint Determination (e.g., tumor size, survival) Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Analysis Data Analysis & Statistical Evaluation Endpoint->Data_Analysis

References

Application Notes: Affinity-Capture of STING Interactors Using diABZI-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged cells and initiating a potent type I interferon response. Activation of STING triggers a signaling cascade that is crucial for anti-tumor and anti-viral immunity, making it a prime target for therapeutic development. Understanding the dynamic protein-protein interactions that govern STING signaling is essential for developing novel agonists and inhibitors.

diABZI-C2-NH2 is a potent, non-nucleotide STING agonist, an analog of the well-characterized diABZI compound.[1] It features a primary amine functionality, specifically designed for covalent immobilization onto a solid support, such as Sepharose beads. This property makes it an ideal chemical probe for affinity-capture mass spectrometry (AP-MS) experiments aimed at identifying and quantifying the STING interactome. By immobilizing this compound, researchers can effectively "fish" for STING and its associated proteins from cell lysates, providing a snapshot of the protein complexes formed upon STING activation. This approach allows for the discovery of novel binding partners, the characterization of known interactions, and the elucidation of the molecular machinery involved in STING-mediated signal transduction.

Principle of the Method

This method utilizes the high affinity of this compound for the STING protein. The compound is first covalently coupled to NHS-activated Sepharose beads. When a cell lysate is incubated with these beads, the this compound bait captures STING and its interacting partners. After a series of washes to remove non-specific binders, the captured protein complexes are eluted and subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A parallel experiment using control beads (without the this compound ligand) is essential to distinguish bona fide interactors from non-specific background proteins.

The cGAS-STING Signaling Pathway

The canonical STING signaling pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to STING, which is anchored in the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change and dimerization of STING, leading to its translocation from the ER to the Golgi apparatus.[2][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING Dimer cGAMP->STING_ER binds & activates TBK1_inactive TBK1 TBK1_active p-TBK1 TBK1_inactive->TBK1_active autophosphorylates IRF3_inactive IRF3 TBK1_active->IRF3_inactive phosphorylates IRF3_dimer p-IRF3 Dimer IRF3_inactive->IRF3_dimer dimerizes IFN_genes Type I Interferon Genes IRF3_dimer->IFN_genes activates transcription STING_Golgi Active STING Oligomer STING_ER->STING_Golgi translocates STING_Golgi->TBK1_inactive recruits

Caption: The cGAS-STING signaling pathway.

Experimental Workflow Overview

The overall workflow for identifying STING interactors using this compound involves several key stages: probe immobilization, affinity purification, and mass spectrometry analysis. Each stage requires careful execution and appropriate controls to ensure high-quality, reproducible data.

APMS_Workflow cluster_prep Probe Preparation cluster_ap Affinity Purification cluster_ms Mass Spectrometry & Analysis Beads NHS-Sepharose Beads Incubate Incubation (Binding) Ligand This compound Ligand->Beads Covalent Coupling Immobilized diABZI-Beads Immobilized->Incubate Add to Lysate Cell Lysate (e.g., THP-1) Lysate->Incubate Wash Wash Steps (Remove Non-specific) Incubate->Wash Elute Elution Wash->Elute Pulldown Eluted Proteins (STING Interactome) Elute->Pulldown Digestion Protein Digestion (Trypsin) Pulldown->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis (e.g., SAINT) LCMS->Data Hits High-Confidence Interactors Data->Hits

Caption: Affinity-capture mass spectrometry workflow.

Protocols

Protocol 1: Immobilization of this compound to NHS-Activated Sepharose Beads

This protocol describes the covalent coupling of the amine-functionalized STING agonist to N-hydroxysuccinimide (NHS)-activated beads.

Materials:

  • This compound

  • NHS-activated Sepharose 4 Fast Flow beads (or similar)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 100 mM Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Ice-cold 1 mM HCl

  • Phosphate Buffered Saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation:

    • Gently swirl the bottle of NHS-activated Sepharose to create a uniform 50% slurry.

    • Transfer 200 µL of the slurry (100 µL of beads) to a 1.5 mL microcentrifuge tube.

    • Spin down the beads (500 x g, 1 min) and discard the supernatant.

    • Wash the beads by adding 1 mL of ice-cold 1 mM HCl. Invert the tube several times, spin down, and discard the supernatant. Repeat this wash step twice.

  • Ligand Preparation:

    • Dissolve this compound in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).

    • Immediately before use, dilute the ligand stock solution in cold Coupling Buffer to a final concentration of 1-5 mM.

  • Coupling Reaction:

    • After the final HCl wash, immediately add 200 µL of the this compound solution in Coupling Buffer to the washed beads.

    • Incubate the tube on a rotator at room temperature for 1-2 hours (or at 4°C overnight).

  • Blocking Unreacted Groups:

    • Spin down the beads (500 x g, 1 min) and discard the supernatant.

    • Add 1 mL of Blocking Buffer to the beads to quench any unreacted NHS esters.

    • Incubate on a rotator at room temperature for 1-2 hours.

  • Washing the Coupled Beads:

    • Spin down and discard the Blocking Buffer.

    • Perform three alternating washes with Wash Buffer A and Wash Buffer B. For each wash, add 1 mL of buffer, invert to mix, spin down, and discard the supernatant.

    • Finally, wash the beads three times with 1 mL of PBS.

  • Storage:

    • Resuspend the final coupled beads in PBS containing 0.02% sodium azide to create a 50% slurry.

    • Store at 4°C. The coupled beads are now ready for affinity-capture experiments.

    • Control Beads: Prepare control beads by performing the exact same procedure but omitting the this compound ligand during the coupling step.

Protocol 2: Affinity-Capture of STING Interactors

This protocol details the pulldown of STING and its binding partners from cell lysate using the prepared diABZI-beads.

Materials:

  • diABZI-beads and Control-beads (from Protocol 1)

  • THP-1 cells (or other relevant cell line)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 (or other mild non-ionic detergent), supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis Buffer with a reduced detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2X Laemmli sample buffer.

Procedure:

  • Cell Culture and Lysis:

    • Culture THP-1 cells to a density of approximately 1-2 x 10⁶ cells/mL.

    • Harvest cells by centrifugation (300 x g, 5 min). Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 20-50 x 10⁶ cells).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

    • Determine protein concentration using a BCA or Bradford assay.

  • Affinity Purification:

    • For each pulldown (diABZI-beads and Control-beads), use 1-5 mg of total protein from the clarified lysate. Adjust the volume with Lysis Buffer to 1 mL.

    • Add 30 µL of the 50% bead slurry (diABZI-beads or Control-beads) to the lysate.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Spin down the beads (500 x g, 1 min, 4°C) and carefully aspirate the supernatant.

    • Add 1 mL of cold Wash Buffer. Invert the tube several times to resuspend the beads.

    • Repeat the spin and wash cycle 3-5 times to effectively remove non-specific proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • For Mass Spectrometry: Add 50 µL of 0.1 M Glycine-HCl (pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation. Spin down the beads and transfer the eluate to a new tube containing 5 µL of 1 M Tris-HCl, pH 8.5 to neutralize the pH.

    • For Western Blotting: Add 50 µL of 2X Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes. Spin down the beads and collect the supernatant.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol provides a general workflow for preparing the eluted proteins for LC-MS/MS analysis.

Procedure:

  • Reduction and Alkylation:

    • To the neutralized eluate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add iodoacetamide to a final concentration of 20-30 mM and incubate in the dark at room temperature for 30 minutes.

  • In-solution Trypsin Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

    • Add sequencing-grade modified trypsin at a 1:50 to 1:100 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt and concentrate the peptides using C18 StageTips or ZipTips according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer or equivalent, coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.

    • Perform label-free quantification (LFQ) to determine peptide/protein intensities.

    • Use a statistical tool like SAINT (Significance Analysis of INTeractome) or Perseus to identify high-confidence interactors by comparing spectral counts or intensities from the diABZI-bead pulldown to the control-bead pulldown.

Data Presentation

The following table presents representative data for proteins expected to be identified in a this compound affinity-capture experiment from THP-1 cell lysates.

Disclaimer: The following data is a representative example and is not derived from an actual experiment using this compound. It is intended to illustrate the expected format and type of results. Values are hypothetical.

Protein ID (UniProt)Gene NameProtein NameSpectral Counts (diABZI-Beads)Spectral Counts (Control-Beads)Fold Change (diABZI/Control)SAINT ScoreBiological Role in Pathway
Q8N8J7TMEM173Stimulator of interferon genes protein152276.00.99Bait Target
Q9Y6K9TBK1TANK-binding kinase 188188.00.98Key downstream kinase
Q9BYX4IRF3Interferon regulatory factor 3450-0.95Transcription factor
Q8NBP7CGASCyclic GMP-AMP synthase210-0.91Upstream DNA sensor
P0DP23IFI16Gamma-interferon-inducible protein 1615115.00.88DNA sensor/scaffold
Q13546DDX41ATP-dependent DNA helicase DDX41120-0.85DNA sensor
P60709ACTBActin, cytoplasmic 12502451.00.02Common background
P02768ALBSerum albumin1801751.00.01Common background

Table Notes:

  • Spectral Counts: The number of identified peptide spectra for a given protein, used as a semi-quantitative measure of abundance.

  • Fold Change: The ratio of spectral counts in the diABZI pulldown versus the control pulldown. A high fold change indicates specific enrichment.

  • SAINT Score: A probabilistic score indicating the confidence of a true protein-protein interaction. A score >0.9 is typically considered high confidence.

  • Biological Role: The known or expected function of the protein within the cGAS-STING pathway.

References

Application Notes and Protocols for Western Blot Analysis of IRF3 Phosphorylation Following diABZI-C2-NH2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

diABZI-C2-NH2 is a potent, non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway. As a dimeric amidobenzimidazole (diABZI) compound, it activates STING, a critical mediator of innate immunity. Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3)[1][2][3]. The phosphorylation of IRF3 is a pivotal event, leading to its dimerization and translocation to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines[4][5]. This signaling cascade is crucial for anti-viral and anti-tumor immune responses.

Western blotting is a fundamental technique to qualitatively and quantitatively assess the activation of the STING pathway by measuring the levels of phosphorylated IRF3 (p-IRF3). These application notes provide a detailed protocol for the Western blot analysis of IRF3 phosphorylation in cells treated with this compound.

Signaling Pathway

The activation of IRF3 by this compound follows a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI This compound STING STING (ER Resident) diABZI->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 pTBK1->IRF3 Phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Transcription Type I IFN & Cytokine Transcription pIRF3_dimer->Transcription Translocates & Induces Transcription

Caption: this compound activates the STING-TBK1-IRF3 signaling pathway.

Data Presentation

The following tables summarize quantitative data from representative studies on IRF3 phosphorylation following diABZI treatment.

Table 1: Dose-Dependent Phosphorylation of IRF3

diABZI Concentration (µM)Relative p-IRF3 Levels (Normalized to Loading Control)Cell TypeIncubation Time (hours)Reference
0 (Control)BaselineHuman PBMCs2
0.3IncreasedHuman PBMCs2
1.0Moderately IncreasedHuman PBMCs2
3.0Strongly IncreasedHuman PBMCs2
10Strongly IncreasedHuman PBMCs2
30Strongly IncreasedHuman PBMCs2

Table 2: Time Course of IRF3 Phosphorylation

Treatment TimeRelative p-IRF3 LevelsCell TypediABZI Concentration (µM)Reference
0 hoursBaselineTHP-15
1 hourEvidentTHP-15
2-4 hoursPeakTHP-15
6 hoursDecliningTHP-15
2 hoursIncreasedCalu-310
4 hoursSustainedCalu-310
6 hoursSustainedCalu-310
3 hoursIncreased1G4 HA-T cellsNot Specified

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of IRF3 phosphorylation.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blotting cluster_analysis Data Analysis A 1. Cell Culture (e.g., THP-1, Calu-3) B 2. This compound Treatment (Dose-response or time-course) A->B C 3. Cell Lysis (RIPA buffer with inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF E->F G 7. Blocking (5% BSA or non-fat milk) F->G H 8. Primary Antibody Incubation (anti-p-IRF3, anti-IRF3, anti-loading control) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (ECL) I->J K 11. Image Acquisition J->K L 12. Densitometry & Normalization K->L

Caption: Workflow for Western blot analysis of p-IRF3.

A. Cell Culture and Treatment
  • Cell Line Selection: Utilize a cell line with a functional STING pathway, such as THP-1 (human monocytic leukemia), Calu-3 (human lung adenocarcinoma), or primary human peripheral blood mononuclear cells (PBMCs).

  • Cell Seeding: Seed cells at an appropriate density to achieve 70-80% confluency at the time of treatment. For THP-1 cells, differentiation into a macrophage-like state with PMA may be required.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 0.3, 1, 3, 10 µM). Note that solutions are often unstable and should be freshly prepared.

  • Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound for a fixed time (e.g., 2-4 hours).

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 5-10 µM) and harvest at different time points (e.g., 0, 1, 2, 4, 6 hours).

    • Include a vehicle control (DMSO) in all experiments.

B. Cell Lysis and Protein Quantification
  • Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse the cells by adding ice-cold RIPA or NP-40 lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Lysate Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

C. SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. BSA is often preferred for phospho-antibodies.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. The following antibodies are recommended:

    • Anti-phospho-IRF3 (Ser396): e.g., Cell Signaling Technology #4947 or #29047 (typically 1:1000 dilution).

    • Anti-total IRF3: e.g., Cell Signaling Technology #11904 (typically 1:1000 dilution).

    • Anti-Loading Control: e.g., anti-β-actin or anti-GAPDH (typically 1:1000-1:5000 dilution).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:2000 to 1:10000 dilution for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the p-IRF3 band to the total IRF3 band or the loading control for comparison across samples.

References

Application Notes and Protocols for Measuring Cytokine Secretion with ELISA Following diABZI-C2-NH2 Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

diABZI-C2-NH2 is a potent, non-nucleotide-based agonist of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and pro-inflammatory cytokines. Activation of STING signaling by agonists like this compound has shown significant potential in cancer immunotherapy and as an antiviral agent.[2][3] This document provides detailed protocols for the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and the subsequent quantification of secreted cytokines, specifically Interferon-beta (IFN-β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), using Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathway

The this compound compound activates the STING pathway, initiating a downstream signaling cascade that results in the transcription and secretion of various cytokines. Upon binding to STING, a conformational change is induced, leading to the recruitment and activation of Tank Binding Kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), which then dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.[4] Simultaneously, the STING pathway activates the NF-κB signaling cascade, which drives the expression of pro-inflammatory cytokines, including IL-6 and TNF-α.[4]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion This compound This compound STING STING This compound->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation NF-kB NF-kB STING->NF-kB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation p-IRF3 p-IRF3 (Dimer) IRF3->p-IRF3 IFN-β Gene IFN-β Gene p-IRF3->IFN-β Gene Transcription IL-6 & TNF-α Genes IL-6 & TNF-α Genes NF-kB->IL-6 & TNF-α Genes Transcription IFN-β IFN-β IFN-β Gene->IFN-β IL-6 IL-6 IL-6 & TNF-α Genes->IL-6 TNF-α TNF-α IL-6 & TNF-α Genes->TNF-α

Caption: this compound induced STING signaling pathway.

Data Presentation

The following table summarizes the expected dose-dependent secretion of IFN-β, IL-6, and TNF-α from human PBMCs following a 24-hour stimulation with this compound. These are approximate values and may vary depending on donor variability and experimental conditions.

This compound Conc. (nM)IFN-β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
0 (Vehicle Control)< 50< 100< 100
10100 - 500200 - 1000150 - 800
50500 - 20001000 - 5000800 - 4000
1001500 - 5000+4000 - 15000+3000 - 10000+

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis PBMC_Isolation 1. Isolate Human PBMCs Cell_Counting 2. Count and Assess Viability PBMC_Isolation->Cell_Counting Cell_Seeding 3. Seed PBMCs in Culture Plate Cell_Counting->Cell_Seeding Stimulation 5. Stimulate PBMCs (24h) Cell_Seeding->Stimulation diABZI_Prep 4. Prepare this compound dilutions diABZI_Prep->Stimulation Supernatant_Collection 6. Collect Supernatants Stimulation->Supernatant_Collection ELISA 7. Perform Cytokine ELISAs Supernatant_Collection->ELISA Data_Analysis 8. Analyze Data ELISA->Data_Analysis

Caption: Experimental workflow for cytokine measurement.
Part 1: Isolation and Culture of Human PBMCs

Materials:

  • Fresh human whole blood collected in heparin-containing tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)

  • Trypan blue solution (0.4%)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

  • Hemocytometer or automated cell counter

  • 96-well flat-bottom cell culture plates

Protocol:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma layer.

  • Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.

  • Wash the PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI.

  • Perform a cell count and assess viability using trypan blue exclusion. Cell viability should be >95%.

  • Resuspend the PBMCs in complete RPMI to a final concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow cells to rest before stimulation.

Part 2: Stimulation of PBMCs with this compound

Materials:

  • This compound (stock solution in DMSO)

  • Complete RPMI medium

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare serial dilutions of this compound in complete RPMI to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells of the 96-well plate containing the PBMCs.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Part 3: Measurement of Cytokines by ELISA

Materials:

  • Human IFN-β, IL-6, and TNF-α ELISA kits (follow the manufacturer's instructions for specific reagents and concentrations)

  • Cell culture supernatants from Part 2

  • Microplate reader capable of measuring absorbance at 450 nm

General ELISA Protocol (Sandwich ELISA):

  • Plate Preparation: Use the antibody-pre-coated 96-well plates provided in the ELISA kit.

  • Sample and Standard Addition:

    • Prepare a serial dilution of the cytokine standards as per the kit protocol.

    • Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells. It is recommended to run all samples and standards in duplicate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (typically 1-2 hours at room temperature or 37°C).

  • Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate as per the kit's instructions (usually 1 hour at room temperature or 37°C).

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for the recommended time (typically 20-30 minutes at room temperature).

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Measure the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

Part 4: Data Analysis
  • Standard Curve Generation:

    • Average the duplicate OD readings for each standard, control, and sample.

    • Subtract the average zero standard OD from all other readings.

    • Plot the mean OD for each standard on the y-axis against the concentration on the x-axis.

    • Generate a standard curve using a four-parameter logistic (4-PL) curve-fit, which is typically the best fit for ELISA data.

  • Cytokine Concentration Calculation:

    • Interpolate the concentration of the cytokines in your samples from the standard curve using the mean OD values.

    • Multiply the interpolated concentration by any dilution factor used for the supernatants.

    • Express the final cytokine concentrations in pg/mL or ng/mL.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient washingIncrease the number of washes and ensure complete removal of wash buffer.
Contaminated reagentsUse fresh, sterile reagents.
Low signal Inactive reagentsCheck the expiration dates of the ELISA kit components. Store reagents as recommended.
Insufficient incubation timeEnsure incubation times are as per the protocol.
Low cell viabilityCheck PBMC viability after isolation. Use fresh blood and handle cells gently.
High variability between duplicates Pipetting errorsUse calibrated pipettes and ensure proper pipetting technique.
Incomplete mixing of reagentsGently mix reagents before use.
Edge effects in the plateAvoid using the outermost wells of the plate if edge effects are suspected.

By following these detailed protocols and application notes, researchers can reliably measure the cytokine response induced by the STING agonist this compound in human PBMCs, providing valuable insights into its immunomodulatory properties.

References

Application Note: Visualizing STING Translocation Using diABZI-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Stimulator of Interferator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] STING is a transmembrane protein that, in its inactive state, resides primarily in the endoplasmic reticulum (ER).[3][4][5] Upon activation by cyclic dinucleotides (CDNs) like cGAMP or synthetic agonists, STING undergoes a conformational change and translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus. This translocation is a pivotal event, as it facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, moves to the nucleus, and drives the transcription of type I interferons and other inflammatory cytokines.

Principle of the Assay

This protocol details the use of immunofluorescence (IF) microscopy to visualize the activation-dependent translocation of STING. The assay leverages the potent, non-nucleotide STING agonist, diABZI-C2-NH2. diABZI compounds are highly effective activators of STING, inducing a robust downstream signaling cascade. By treating cells with this compound, we can synchronously trigger the translocation of the STING protein. Subsequent immunofluorescent staining allows for the spatial localization of STING to be observed. In untreated cells, STING is expected to show a diffuse, reticular pattern characteristic of the ER. Following stimulation with this compound, STING will coalesce into distinct perinuclear puncta, colocalizing with markers of the Golgi apparatus. This visible shift in localization provides a direct and qualitative measure of STING activation.

This compound

This compound is a member of the diamidobenzimidazole (diABZI) family of synthetic STING agonists. These molecules were designed to mimic the symmetrical nature of the STING dimer, allowing for high-affinity binding and potent activation. Unlike natural CDNs, diABZI compounds have different physicochemical properties that can be advantageous for in vitro and in vivo applications. The C2-NH2 variant is an active analogue containing a primary amine, making it suitable for various research applications. Treatment of cells with diABZI at micromolar concentrations is sufficient to induce STING-dependent signaling and translocation.

STING Signaling Pathway Activation

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus diABZI This compound STING_inactive Inactive STING (Dimer) diABZI->STING_inactive Binds & Activates STING_active Active STING (Oligomer) STING_inactive->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes Induces Transcription

Caption: STING activation by this compound leading to translocation and downstream signaling.

Detailed Experimental Protocol

Materials and Reagents

  • Cells: Human monocytic cell line (e.g., THP-1) or other cell types expressing STING.

  • Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.

  • Coverslips: 12 mm glass coverslips, sterilized.

  • Reagents for Stimulation:

    • This compound (dissolved in DMSO to create a 10 mM stock solution).

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

  • Reagents for Immunofluorescence:

    • Phosphate Buffered Saline (PBS).

    • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.

    • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

    • Primary Antibodies: Rabbit anti-STING, Mouse anti-GM130 (Golgi marker).

    • Secondary Antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594).

    • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

    • Mounting Medium.

Quantitative Data Summary Table

StepReagentConcentration / DilutionTimeTemperature
Cell Differentiation PMA (for THP-1)50 ng/mL24 hours37°C
Stimulation This compound1 µM1-3 hours37°C
Fixation Paraformaldehyde (PFA)4%15 minutesRoom Temp
Permeabilization Triton X-1000.25%10 minutesRoom Temp
Blocking Bovine Serum Albumin (BSA)5%1 hourRoom Temp
Primary Antibody Rabbit anti-STING1:200Overnight4°C
Mouse anti-GM1301:500Overnight4°C
Secondary Antibody Goat anti-Rabbit AF4881:10001 hourRoom Temp
Goat anti-Mouse AF5941:10001 hourRoom Temp
Nuclear Staining DAPI1 µg/mL5 minutesRoom Temp

Methodology

1. Cell Culture and Seeding a. Culture cells in appropriate medium at 37°C in a 5% CO2 incubator. b. For THP-1 cells, differentiate into macrophage-like cells by treating with 50 ng/mL PMA for 24 hours. c. Place sterile 12 mm glass coverslips into the wells of a 24-well plate. d. Seed cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.

2. Cell Stimulation a. Prepare working solutions of this compound in pre-warmed culture medium to a final concentration of 1 µM. Include a DMSO-only vehicle control. b. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. c. Incubate the cells for 1-3 hours at 37°C. This incubation time may require optimization depending on the cell type.

3. Fixation and Permeabilization a. Aspirate the stimulation medium and wash the cells gently twice with PBS. b. Fix the cells by adding 4% PFA solution to each well and incubate for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.

4. Immunostaining a. Block non-specific antibody binding by adding 5% BSA in PBS and incubating for 1 hour at room temperature. b. Prepare the primary antibody solution in blocking buffer (e.g., anti-STING at 1:200 and anti-GM130 at 1:500). c. Aspirate the blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber. d. The next day, wash the cells three times with PBS for 5 minutes each. e. Prepare the secondary antibody solution in blocking buffer (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse at 1:1000). Protect from light from this point forward. f. Add the secondary antibody solution and incubate for 1 hour at room temperature. g. Wash the cells three times with PBS for 5 minutes each.

5. Nuclear Staining and Mounting a. Stain the nuclei by incubating the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature. b. Wash the coverslips twice with PBS. c. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium. d. Seal the edges of the coverslips with nail polish and allow them to dry.

6. Imaging and Analysis a. Image the slides using a confocal or high-resolution fluorescence microscope. b. Capture images for each channel (DAPI for nucleus, Alexa Fluor 488 for STING, and Alexa Fluor 594 for the Golgi marker). c. In untreated (control) cells, STING staining should appear as a fine, reticular network throughout the cytoplasm. d. In this compound-treated cells, STING staining should appear as bright, condensed perinuclear puncta, which should show significant colocalization with the GM130 Golgi marker.

Immunofluorescence Workflow Diagram

IF_Workflow start Start: Seed Cells on Coverslips stimulate Stimulate with this compound (1-3 hours, 37°C) start->stimulate fix Fix with 4% PFA (15 min, RT) stimulate->fix permeabilize Permeabilize with 0.25% Triton X-100 (10 min, RT) fix->permeabilize block Block with 5% BSA (1 hour, RT) permeabilize->block primary_ab Incubate with Primary Antibodies (anti-STING, anti-GM130) (Overnight, 4°C) block->primary_ab secondary_ab Incubate with Secondary Antibodies (AF488, AF594) (1 hour, RT, dark) primary_ab->secondary_ab dapi Stain with DAPI (5 min, RT) secondary_ab->dapi mount Mount Coverslips on Slides dapi->mount image Image with Confocal Microscope mount->image

Caption: Step-by-step workflow for immunofluorescence staining of STING translocation.

References

Preparation of diABZI-C2-NH2 Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

diABZI-C2-NH2 is a potent and selective STING (Stimulator of Interferon Genes) receptor agonist, playing a crucial role in the activation of innate immune responses.[1][2][3][4] As an active analogue of the diABZI family of compounds, it is instrumental in research fields such as immuno-oncology and autoimmune disorders. Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueSource
Molecular Weight 721.81 g/mol [2]
Appearance Crystalline solid
Solubility in DMSO 100 mg/mL (138.54 mM)
Recommended Solvent Dimethyl sulfoxide (DMSO), newly opened
Storage of Solid -20°C, for up to 4 years
Storage of Stock Solution -20°C for 1 month; -80°C for 6 months

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway initiated by this compound and the experimental workflow for the preparation of the stock solution.

STING_Pathway diABZI This compound STING STING Dimerization and Activation diABZI->STING binds to TBK1 TBK1 Recruitment and Activation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IRF3_dimer IRF3 Dimerization and Nuclear Translocation IRF3->IRF3_dimer IFN Type I Interferon (IFN) Gene Transcription IRF3_dimer->IFN Stock_Solution_Workflow start Start: Equilibrate this compound and DMSO to Room Temperature weigh Weigh desired amount of This compound powder start->weigh add_dmso Add appropriate volume of high-quality, anhydrous DMSO weigh->add_dmso dissolve Vortex and/or sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End: Stock solution ready for use store->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing diABZI-C2-NH2 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with diABZI-C2-NH2 solubility for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, reaching concentrations of up to 100 mg/mL (138.54 mM) with the assistance of ultrasonication.[1] To ensure optimal solubility, it is crucial to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the compound's solubility.[1][2]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A2: It is not recommended to dissolve this compound directly in aqueous buffers. This compound is a hydrophobic compound and will likely not dissolve sufficiently in aqueous solutions, leading to precipitation.[3][4] A concentrated stock solution should first be prepared in DMSO.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. To minimize this, follow these recommendations:

  • Stepwise Dilution: Perform serial dilutions in your aqueous buffer. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of buffer.

  • Slow Addition and Mixing: Add the this compound DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. This helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your in vitro assay is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations as low as 0.1%.

  • Pre-warm the Aqueous Buffer: Gently warming your cell culture medium or PBS to 37°C before adding the compound may help to improve solubility.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: Aliquot your this compound stock solution in DMSO into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to store the solutions under a nitrogen atmosphere to prevent oxidation.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in in vitro assays.

Problem Possible Cause Recommended Solution
Compound Precipitation in DMSO Stock - DMSO has absorbed water (hygroscopic).- Incorrect storage of the compound or solvent.- Use a fresh, unopened bottle of anhydrous DMSO.- Ensure proper storage of this compound powder at -20°C under nitrogen.
Visible Precipitate in Cell Culture Wells - Poor solubility in aqueous media.- Final concentration of this compound is too high.- High concentration of DMSO stock was added too quickly.- Follow the recommended dilution protocol (stepwise, slow addition with mixing).- Perform a dose-response experiment to determine the optimal, non-precipitating concentration.- Consider using co-solvents if compatible with your cell line, such as PEG300 or Tween-80, though these are more common for in vivo formulations.
Inconsistent or No Biological Activity - Compound degradation due to improper storage.- Precipitation of the compound leading to lower effective concentration.- Suboptimal assay conditions.- Prepare fresh working solutions from a properly stored stock for each experiment.- Visually inspect for precipitation before and after adding to cells.- Ensure other assay parameters (cell health, agonist concentration) are optimized.
High Cell Death/Toxicity - Final DMSO concentration is too high.- The concentration of this compound is cytotoxic.- Ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%).- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range of this compound.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO100 mg/mL (138.54 mM)Requires ultrasonic treatment. Use of fresh, anhydrous DMSO is critical.

Table 2: Stock Solution Preparation in DMSO

Desired Stock ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 1.3854 mL6.9270 mL13.8541 mL
5 mM 0.2771 mL1.3854 mL2.7708 mL
10 mM 0.1385 mL0.6927 mL1.3854 mL

Based on a molecular weight of 721.81 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh 1 mg of this compound powder.

  • Solvent Addition: Add 138.5 µL of fresh, anhydrous DMSO to the powder.

  • Dissolution: Vortex the solution briefly. For complete dissolution, place the vial in an ultrasonic bath for 10-15 minutes.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate solution by diluting your 10 mM DMSO stock 1:10 in fresh DMSO.

  • Final Dilution: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed (37°C) cell culture medium. If using the 1 mM intermediate stock, add 10 µL to 990 µL of medium.

  • Mixing: Immediately after adding the stock solution, gently mix the working solution by inverting the tube or pipetting up and down slowly. Do not vortex vigorously as this can cause precipitation.

  • Application: Use the freshly prepared working solution immediately for your cell-based assay.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p dimerizes & translocates IFN_Genes Type I IFN Genes IRF3_p->IFN_Genes induces transcription diABZI This compound diABZI->STING activates Troubleshooting_Workflow start Start: Preparing this compound for In Vitro Assay prep_stock Prepare stock solution in fresh, anhydrous DMSO start->prep_stock check_stock Is the stock solution clear? prep_stock->check_stock ultrasonicate Ultrasonicate for 10-15 min check_stock->ultrasonicate No dilute Dilute DMSO stock into pre-warmed aqueous buffer (slow, stepwise addition) check_stock->dilute Yes ultrasonicate->prep_stock check_working Is the working solution clear? dilute->check_working proceed Proceed with experiment check_working->proceed Yes troubleshoot Troubleshoot Precipitation check_working->troubleshoot No lower_conc Lower final concentration troubleshoot->lower_conc check_dmso Use fresh DMSO troubleshoot->check_dmso lower_conc->dilute check_dmso->prep_stock

References

diABZI-C2-NH2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of diABZI-C2-NH2, a potent STING agonist. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Stability and Storage Conditions

Proper storage and handling are paramount to maintaining the quality and activity of this compound. Below is a summary of the recommended conditions based on available data.

ConditionSolid FormStock Solution in DMSOIn Vivo Formulation
Storage Temperature Store at -20°C for long-term storage.-80°C for up to 6 months.[1][2] -20°C for up to 1 month.[1][2]Prepare freshly for same-day use.[1]
Light Exposure Store protected from light.Store protected from light.Administer immediately after preparation.
Moisture Keep in a tightly sealed container.Use anhydrous, newly opened DMSO.N/A
Repeated Freeze-Thaw Avoid. Aliquot upon receipt.Avoid. Aliquot into single-use volumes.N/A

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the handling and use of this compound.

Question 1: My this compound is difficult to dissolve in DMSO. What should I do?

Answer: Difficulty in dissolving this compound in DMSO can be due to several factors:

  • DMSO Quality: The use of hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound. Always use fresh, anhydrous, high-purity DMSO.

  • Sonication: To aid dissolution, you can sonicate the solution in an ultrasonic bath.

  • Warming: Gently warming the solution to 37°C can also help to increase solubility.

Question 2: I observe precipitation in my stock solution after storing it at -20°C. Is it still usable?

Answer: Precipitation may occur, especially after storage. Before use, it is recommended to bring the solution to room temperature and sonicate to ensure it is fully redissolved. If the precipitate does not go back into solution, it may indicate degradation or saturation issues, and it is best to prepare a fresh stock solution. To avoid this, ensure you are not exceeding the recommended storage duration of one month at -20°C.

Question 3: Can I store my in vivo formulation for several days?

Answer: No, it is strongly recommended to prepare in vivo working solutions freshly and use them on the same day. The stability of this compound in aqueous-based formulations is not guaranteed for extended periods.

Question 4: How should I handle the solid this compound powder upon receiving it?

Answer: Upon receipt, it is advisable to briefly centrifuge the vial to ensure all the powder is at the bottom. For long-term storage, keep the solid compound at -20°C in a tightly sealed container, protected from light. It is good practice to aliquot the powder into smaller, single-use vials to avoid repeated opening and exposure to moisture and air.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO (newly opened), sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 721.81 g/mol . To prepare a 10 mM solution, you will need 7.218 mg of the compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the desired amount of this compound in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution thoroughly. d. If necessary, sonicate the solution in an ultrasonic water bath to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of an In Vivo Formulation (Example for Intraperitoneal Injection)

This is an example protocol and may need optimization for your specific experimental needs.

  • Materials: this compound 10 mM stock solution in DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure (to prepare a 1 mg/mL final concentration): a. To prepare 1 mL of the final formulation, start with 138.5 µL of the 10 mM this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 411.5 µL of saline to reach a final volume of 1 mL. e. Mix the final solution well before administration. f. This formulation should be prepared fresh before each use.

Visualizations

diABZI_C2_NH2_Stability cluster_storage Storage Conditions cluster_handling Handling Practices cluster_outcome Compound Integrity storage_temp Temperature (-20°C or -80°C) stable Stable & Active storage_temp->stable storage_duration Duration (1-6 months) storage_duration->stable storage_solvent Solvent (Anhydrous DMSO) storage_solvent->stable storage_aliquoting Aliquoting storage_aliquoting->stable handling_light Protect from Light handling_light->stable handling_moisture Avoid Moisture handling_moisture->stable handling_freeze_thaw Minimize Freeze-Thaw handling_freeze_thaw->stable degraded Degraded & Inactive improper_storage Improper Storage (e.g., +4°C, wrong solvent) improper_storage->degraded improper_handling Improper Handling (e.g., light exposure, moisture) improper_handling->degraded

Caption: Factors influencing the stability of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Sonicate if Necessary dissolve->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store_short Short-term -20°C (<= 1 month) aliquot->store_short or store_long Long-term -80°C (<= 6 months) aliquot->store_long thaw Thaw Aliquot store_short->thaw store_long->thaw prepare_working Prepare Working Solution (e.g., for in vivo) thaw->prepare_working use_immediately Use Immediately prepare_working->use_immediately

Caption: Recommended workflow for this compound handling.

References

Technical Support Center: Troubleshooting Inconsistent Results with diABZI-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diABZI-C2-NH2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this potent STING (Stimulator of Interferon Genes) agonist. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and frequently asked questions (FAQs) to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a non-cyclic dinucleotide (non-CDN) small molecule agonist of the STING protein.[1][2][3][4][5] It is an analog of the diABZI (dimeric amidobenzimidazole) family of compounds. Unlike natural STING ligands like cGAMP, diABZI compounds can diffuse across cell membranes to access and bind to STING in the cytosol. This binding event induces a conformational change in the STING protein, leading to the activation of downstream signaling pathways involving TBK1 and IRF3. This ultimately results in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the activity of this compound. It is recommended to store the solid compound at -20°C under nitrogen. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly reduce the compound's solubility. For experimental use, it is best to prepare fresh working solutions from the stock to avoid degradation, as solutions can be unstable.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO at concentrations up to 100 mg/mL (138.54 mM), though this may require sonication. For in vivo applications, various formulations have been described, including a clear solution in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, achieving a solubility of at least 2.5 mg/mL.

Troubleshooting Guide

Issue 1: Low or No STING Pathway Activation (e.g., no IFN-β production or IRF3 phosphorylation)

Question: I am not observing the expected activation of the STING pathway after treating my cells with this compound. What could be the problem?

Answer: Several factors can contribute to a lack of STING activation. Here's a step-by-step guide to troubleshoot the issue:

  • Compound Integrity:

    • Improper Storage: Ensure the compound has been stored correctly at -20°C (solid) or -80°C (DMSO stock).

    • Degradation: Prepare fresh working solutions for each experiment, as diABZI solutions can be unstable.

    • Solubility Issues: Use high-quality, anhydrous DMSO to prepare stock solutions. If precipitation is observed in your working solution, brief sonication may help.

  • Cellular Factors:

    • STING Expression: Verify that your cell line expresses STING. Some cell lines have low or undetectable levels of STING. This can be checked by Western blot.

    • Cell Health: Ensure your cells are healthy and not overgrown, as this can affect their responsiveness.

    • Cell Line Specificity: The activity of STING agonists can vary between cell lines. Consider testing a range of concentrations to determine the optimal dose for your specific cell type.

  • Experimental Protocol:

    • Dose Optimization: Perform a dose-response experiment to identify the optimal concentration of this compound for your cell line.

    • Incubation Time: Ensure you are incubating the cells with the compound for a sufficient amount of time to observe a response. For cytokine production, this is typically 16-24 hours. For phosphorylation events, shorter time points (e.g., 1-4 hours) are usually sufficient.

    • Positive Control: Include a known STING agonist, such as 2'3'-cGAMP, as a positive control to confirm that the STING pathway is functional in your cells.

Issue 2: High Variability and Inconsistent Results Between Experiments

Question: My results with this compound are inconsistent from one experiment to the next. Why is this happening?

Answer: Inconsistent results are often due to subtle variations in experimental conditions. Here are some common causes and solutions:

  • Compound Preparation:

    • Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a reliable stock solution.

    • Thorough Mixing: Ensure the compound is thoroughly mixed into the cell culture medium before adding it to the cells.

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.

    • Cell Density: Seed cells at a consistent density for each experiment, as confluency can impact signaling pathways.

  • Assay Performance:

    • Reagent Consistency: Use the same lot of reagents (e.g., antibodies, ELISA kits) across experiments whenever possible to minimize variability.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.

Issue 3: Unexpected Cell Toxicity

Question: I am observing significant cell death after treating my cells with this compound, even at concentrations where I expect to see STING activation. What should I do?

Answer: While diABZI compounds are generally well-tolerated at effective concentrations, high doses or prolonged exposure can lead to cytotoxicity.

  • Concentration Range: Perform a dose-response experiment and assess cell viability (e.g., using a Trypan Blue or MTT assay) in parallel with STING activation to determine the optimal non-toxic concentration range for your specific cell line.

  • Duration of Treatment: Consider reducing the incubation time. Significant STING activation can often be observed before the onset of widespread cell death.

  • Cell Sensitivity: Some cell lines may be more sensitive to STING-induced cell death. It has been reported that STING agonists can induce PANoptosis (a combination of pyroptosis, apoptosis, and necroptosis) in certain contexts.

Quantitative Data Summary

The following tables summarize key quantitative data for diABZI compounds to provide a reference for expected experimental outcomes.

Compound Cell Line Assay EC50 / IC50 Reference
diABZI (Compound 3)Human PBMCsIFN-β Secretion130 nM
diABZI (Compound 3)THP-1Antiviral (IFV)1.89 µM
diABZI-amineTHP1-DualIRF Signaling60.9 nM
diABZI-amineMurine SplenocytesIFN-β Production~2.24 µM

Experimental Protocols

Protocol 1: In Vitro STING Activation and Western Blot Analysis of Phosphorylated IRF3
  • Cell Seeding: Plate your cells of interest (e.g., THP-1 monocytes) at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).

  • Incubation: Incubate the cells for 1-4 hours at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated IRF3 (pIRF3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total IRF3 and a loading control (e.g., β-actin or GAPDH).

Protocol 2: Measurement of IFN-β Secretion by ELISA
  • Cell Seeding and Treatment: Follow steps 1-3 from the Western blot protocol.

  • Incubation: Incubate the cells for 16-24 hours at 37°C to allow for cytokine production and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA:

    • Perform an ELISA for IFN-β according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody for IFN-β.

    • Add your collected supernatants and a standard curve of recombinant IFN-β to the plate.

    • Wash the plate and add a detection antibody.

    • Add a substrate solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of IFN-β in your samples based on the standard curve.

Visualizations

STING_Signaling_Pathway diABZI This compound STING STING (ER Resident) diABZI->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocates IFNB_gene IFN-β Gene pIRF3->IFNB_gene Induces Transcription IFNB_protein IFN-β Secretion IFNB_gene->IFNB_protein Translation & Secretion

Caption: Simplified signaling pathway of this compound-mediated STING activation.

Experimental_Workflow cluster_setup Experimental Setup cluster_western Western Blot Analysis cluster_elisa ELISA Analysis cell_seeding 1. Seed Cells compound_prep 2. Prepare this compound Dilutions cell_seeding->compound_prep cell_treatment 3. Treat Cells compound_prep->cell_treatment incubation_wb 4a. Incubate (1-4h) cell_treatment->incubation_wb incubation_elisa 4b. Incubate (16-24h) cell_treatment->incubation_elisa lysis 5a. Lyse Cells incubation_wb->lysis wb 6a. Western Blot for pIRF3 lysis->wb supernatant 5b. Collect Supernatant incubation_elisa->supernatant elisa 6b. ELISA for IFN-β supernatant->elisa

Caption: General experimental workflow for assessing this compound activity.

References

potential off-target effects of diABZI-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential off-target effects of diABZI-C2-NH2, a potent STING (Stimulator of Interferon Genes) agonist. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research and ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic small molecule that acts as a direct agonist of the STING protein. STING is a central mediator of innate immune responses. Upon binding to STING, this compound induces a conformational change in the STING protein, leading to the activation of downstream signaling pathways, primarily through TBK1 and IRF3, resulting in the production of type I interferons and other pro-inflammatory cytokines.

Q2: What are the potential off-target effects of this compound?

A2: While this compound is designed to be a specific STING agonist, like any small molecule, it has the potential for off-target interactions. To date, comprehensive public data on the specific off-target profile of this compound is limited. Potential off-target effects could manifest as:

  • Activation or inhibition of other signaling pathways: Binding to proteins other than STING could lead to unintended biological consequences.

  • Cellular toxicity: High concentrations or off-target interactions may lead to cytotoxicity in certain cell types. Researchers have noted that some STING agonists can induce T-cell apoptosis due to high STING expression in these cells.

  • Systemic inflammation: In vivo, systemic administration of STING agonists may lead to widespread, non-specific immune activation in healthy tissues, which can cause inflammatory toxicities.

Q3: How can I assess the potential for off-target effects in my experimental system?

A3: Several experimental approaches can be used to investigate the off-target effects of this compound:

  • Affinity Chromatography: this compound can be immobilized on beads to capture potential binding partners from cell lysates.[1][2] These binders can then be identified by mass spectrometry.

  • Proteome-wide thermal shift assays (CETSA): This method assesses the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein other than STING would indicate a potential off-target interaction.

  • Kinome scans and broad target binding panels: Screening this compound against a large panel of kinases or other protein targets can identify potential off-target interactions.

  • Phenotypic screening in STING-deficient cells: Comparing the cellular effects of this compound in wild-type versus STING-knockout cells can help differentiate on-target from off-target effects. Any activity observed in STING-knockout cells would be considered off-target.

Q4: Are there any known off-targets of this compound?

A4: Based on the currently available public information, specific, validated off-targets of this compound have not been extensively documented. Researchers are encouraged to perform their own off-target profiling in their specific experimental models.

Q5: What are the recommended storage and handling conditions for this compound?

A5: For long-term storage, this compound should be stored at -20°C under a nitrogen atmosphere.[1] If dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[1]

Troubleshooting Guide

This guide addresses common issues that may be related to potential off-target effects of this compound.

Observed Issue Potential Cause Recommended Action
High cellular toxicity at expected active concentrations Off-target cytotoxic effects.1. Perform a dose-response curve to determine the optimal concentration with maximal STING activation and minimal toxicity.2. Test the compound in STING-knockout cells to see if the toxicity is STING-dependent.3. Consider using a lower concentration or a shorter treatment duration.
Inconsistent or unexpected downstream signaling (e.g., activation of pathways other than STING) Off-target pathway activation.1. Use a specific inhibitor for the unexpected pathway to see if the phenotype is reversed.2. Perform a Western blot analysis for key signaling proteins of suspected off-target pathways.3. Employ affinity chromatography followed by mass spectrometry to identify potential off-target binding proteins.[1]
Lack of effect in a STING-expressing cell line 1. Poor compound delivery into the cell.2. Rapid degradation of the compound.3. Presence of endogenous inhibitors of the STING pathway.1. Use a transfection reagent to facilitate cellular uptake.2. Prepare fresh solutions of this compound for each experiment.3. Check for the expression of known negative regulators of STING signaling, such as ENPP1.
Discrepancy between in vitro and in vivo results In vivo off-target effects leading to systemic toxicity or altered pharmacokinetics.1. Assess systemic inflammatory markers in treated animals.2. Consider alternative delivery routes (e.g., intratumoral vs. systemic) to minimize systemic exposure.3. Perform pharmacokinetic and biodistribution studies.

Troubleshooting Decision Tree for Unexpected Results

Troubleshooting_diABZI_C2_NH2 start Unexpected Experimental Result q1 Is the result observed in STING-knockout cells? start->q1 on_target Likely On-Target Effect (STING-dependent) q1->on_target No off_target Potential Off-Target Effect q1->off_target Yes q2 Is there high cytotoxicity? off_target->q2 q3 Are unexpected signaling pathways activated? off_target->q3 action1 Perform dose-response. Test alternative compounds. q2->action1 Yes action2 Profile pathway activation (Western blot). Identify binders (Affinity Chromatography). q3->action2 Yes

Caption: Troubleshooting flowchart for this compound experiments.

Experimental Protocols

Protocol 1: Assessing On-Target STING Activation via Western Blot

This protocol details the steps to measure the phosphorylation of STING and IRF3 as a direct readout of pathway activation.

Materials:

  • This compound

  • Cell line of interest (e.g., THP-1)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STING (Ser366), anti-STING, anti-phospho-IRF3 (Ser396), anti-IRF3, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for a specified time (e.g., 1-3 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and visualize bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Identification of Potential Off-Targets using Affinity Chromatography

This protocol outlines a method to identify proteins that bind to this compound.

Materials:

  • This compound

  • NHS-activated sepharose beads

  • Cell line of interest (e.g., THP-1)

  • Cell lysis buffer (non-denaturing)

  • Wash buffer

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Immobilization of this compound: Covalently couple this compound to NHS-activated sepharose beads according to the manufacturer's protocol.

  • Preparation of Cell Lysate: Lyse cells in a non-denaturing lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Affinity Pulldown:

    • Incubate the cell lysate with the this compound-coupled beads for 2-4 hours at 4°C.

    • As a negative control, incubate lysate with unconjugated beads.

  • Washing: Wash the beads extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH or high salt).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise unique protein bands and identify them by mass spectrometry (e.g., LC-MS/MS).

  • Validation: Validate potential off-targets using orthogonal methods such as Western blotting, CETSA, or functional assays.

Signaling Pathway and Experimental Workflow Diagrams

STING Signaling Pathway

STING_Pathway diABZI This compound STING STING (ER/Golgi) diABZI->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-β) Nucleus->IFN Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines

Caption: Activation of the STING pathway by this compound.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Start: Hypothesis of Off-Target Effect affinity_chrom Affinity Chromatography (diABZI-beads + Lysate) start->affinity_chrom mass_spec Mass Spectrometry (LC-MS/MS) affinity_chrom->mass_spec candidate_list List of Potential Off-Targets mass_spec->candidate_list validation Orthogonal Validation candidate_list->validation w_blot Western Blot (Co-IP) validation->w_blot cetsa Cellular Thermal Shift Assay (CETSA) validation->cetsa functional_assay Functional Assay (Knockdown/Overexpression) validation->functional_assay conclusion Confirmed Off-Target w_blot->conclusion cetsa->conclusion functional_assay->conclusion

Caption: Workflow for identifying and validating off-targets.

References

Technical Support Center: Optimizing diABZI-C2-NH2 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of diABZI-C2-NH2 in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, synthetic, non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] It is an analog of diABZI with a primary amine functional group.[1] Unlike natural STING ligands like cyclic dinucleotides (CDNs), diABZI is a small molecule designed to have improved bioavailability.[3] It activates the STING pathway by binding directly to the STING protein, which is located on the endoplasmic reticulum.[4] This binding induces a conformational change in STING, leading to its activation and translocation. Activated STING then recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.

Q2: What is a good starting concentration for this compound in my cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell type and the desired biological endpoint. For initial experiments, a dose-response study is recommended. Based on available data, a starting range of 0.1 µM to 10 µM is advisable. For example, in human peripheral blood mononuclear cells (PBMCs), diABZI has an apparent half-maximal effective concentration (EC50) for IFNβ secretion of approximately 130 nM. In T cells, a concentration of 1 µg/mL (approximately 1.4 µM) has been shown to be effective for enhancing cytotoxicity, while a higher concentration of 10 µg/mL (approximately 14 µM) was found to be inhibitory.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO, with a reported solubility of up to 100 mg/mL (138.54 mM). It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For long-term storage, the DMSO stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, under nitrogen if possible. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that hygroscopic DMSO can negatively impact the solubility of the product.

Q4: I am not observing any STING activation after treating my cells with this compound. What could be the issue?

A4: Several factors could contribute to a lack of STING activation. First, ensure that your cell line expresses STING. Some cell lines have low or absent STING expression. You can verify this by Western blot or qPCR. Second, confirm the viability and health of your cells, as unhealthy cells may not respond optimally. Third, the concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Finally, ensure that your this compound stock solution has been prepared and stored correctly to prevent degradation.

Q5: I am observing high levels of cell death after treatment with this compound. How can I mitigate this?

A5: High concentrations of STING agonists can lead to excessive inflammation and subsequent cell death. If you observe significant cytotoxicity, it is recommended to perform a dose-response experiment to determine the cytotoxic threshold for your cell line. A cell viability assay, such as an MTT or LDH assay, can be used for this purpose. Consider reducing the concentration of this compound or the duration of treatment. For instance, in T cells, a high concentration of 10 µg/mL was found to reduce the desired cytotoxic effect.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low STING pathway activation (e.g., no IFN-β production) 1. Low or no STING expression in the cell line. 2. Suboptimal concentration of this compound. 3. Degraded this compound. 4. Insufficient incubation time.1. Confirm STING expression via Western blot or qPCR. 2. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM). 3. Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles. 4. Perform a time-course experiment (e.g., 4, 8, 24 hours) to determine peak activation.
High cell death/cytotoxicity 1. Concentration of this compound is too high. 2. Prolonged incubation time. 3. Cell line is particularly sensitive to STING-induced apoptosis.1. Perform a cell viability assay (e.g., MTT, LDH) to determine the IC50. Use concentrations below the toxic level. 2. Reduce the incubation time. 3. Titrate the concentration carefully and monitor cell morphology.
Inconsistent or variable results 1. Inconsistent preparation of this compound working solutions. 2. Variability in cell seeding density. 3. Edge effects in multi-well plates.1. Prepare a master mix of the treatment solution for all replicates. 2. Ensure uniform cell seeding across all wells. 3. Avoid using the outer wells of the plate for critical experiments; fill them with sterile PBS or media instead.
Precipitation of this compound in culture medium 1. Poor solubility in aqueous solutions. 2. Exceeding the solubility limit in the final working concentration.1. Ensure the DMSO stock is fully dissolved before further dilution. Use of an ultrasonic bath can aid dissolution. 2. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and does not affect cell viability.

Quantitative Data Summary

Table 1: Half-Maximal Effective Concentration (EC50) of diABZI and its Analogs for STING Activation

CompoundCell LineAssayEC50
diABZITHP1-Dual IRF ReporterLuciferase Activity0.013 µM
diABZI-amineTHP1-Dual IRF ReporterLuciferase Activity0.144 nM
diABZI-amineMurine SplenocytesIFN-β ELISA0.17 µM
diABZI-V/C-DBCOTHP1-Dual IRF ReporterLuciferase Activity1.47 nM
diABZI-V/C-DBCOMurine SplenocytesIFN-β ELISA7.7 µM

Table 2: Recommended Concentration Range of diABZI for Inducing Cytotoxicity in T cells

Cell TypeConcentrationEffect
T cells0.5 - 1 µg/mLEnhanced cytotoxicity towards tumor cells
T cells1 µg/mLOptimal cytotoxicity effect
T cells10 µg/mLAbated cytotoxicity

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 50 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measuring STING Pathway Activation by IFN-β ELISA
  • Cell Seeding and Treatment: Seed cells in a 24-well plate. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA:

    • Perform the IFN-β ELISA according to the manufacturer's instructions.

    • Briefly, add standards and samples to the pre-coated plate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.

Protocol 3: Assessing STING Pathway Activation by Western Blot for p-TBK1 and p-IRF3
  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the optimal time determined from a time-course experiment (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING activates TBK1 TBK1 pTBK1 p-TBK1 IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes translocates & activates Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_dimer->Cytokine_genes translocates & activates STING->TBK1 recruits & activates diABZI This compound diABZI->STING activates

Caption: STING signaling pathway activated by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Seeding treatment Treatment with this compound (Dose-Response) start->treatment incubation Incubation (Time-Course) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability elisa Cytokine Quantification (e.g., IFN-β ELISA) incubation->elisa western Pathway Activation (Western Blot for p-TBK1/p-IRF3) incubation->western analysis Data Analysis and Concentration Optimization viability->analysis elisa->analysis western->analysis finish End: Optimal Concentration Determined analysis->finish Troubleshooting_Tree start Issue: No/Low STING Activation check_sting Check STING Expression in Cell Line start->check_sting Step 1 dose_response Perform Dose-Response (0.1-10 µM) check_sting->dose_response Expression is sufficient low_sting Result: Low/No STING Solution: Choose different cell line check_sting->low_sting Expression is low check_reagent Check Reagent Integrity (Prepare Fresh Stock) dose_response->check_reagent No response optimal_dose Result: Activation Observed Solution: Use optimal concentration dose_response->optimal_dose Response observed time_course Perform Time-Course (4-24h) check_reagent->time_course No response reagent_issue Result: Activation with new stock Solution: Discard old stock check_reagent->reagent_issue Response observed optimal_time Result: Peak activation identified Solution: Use optimal time point time_course->optimal_time Response observed

References

cytotoxicity of diABZI-C2-NH2 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist diABZI-C2-NH2, with a specific focus on issues related to its use at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cell death in our cultures after treatment with high concentrations of this compound. Is this a known phenomenon?

A1: Yes, it is a known phenomenon that high concentrations of STING (Stimulator of Interferon Genes) agonists, including diABZI compounds, can lead to cytotoxicity. While this compound is a potent activator of the STING pathway, which can be beneficial for applications like cancer immunotherapy, excessive or prolonged activation can trigger cell death pathways in various cell types.

One study has shown that while diABZI at concentrations of 0.5 to 1 µg/ml enhances the cytotoxic activity of T cells against tumor cells, a higher concentration of 10 µg/ml can diminish this effect. Furthermore, direct treatment of melanoma cells with diABZI has been observed to induce apoptosis after 6 to 24 hours of stimulation. High concentrations of STING agonists have also been reported to promote apoptosis in T cells and may cause vascular necrosis.

Q2: What is the underlying mechanism of this compound-induced cytotoxicity at high concentrations?

A2: The cytotoxicity induced by high concentrations of this compound is primarily linked to the hyperactivation of the STING signaling pathway. This can lead to several downstream events culminating in cell death:

  • Induction of Apoptosis: Sustained STING activation can trigger programmed cell death, or apoptosis. This is a controlled mechanism to eliminate stressed or damaged cells.

  • Cytokine Storm: this compound stimulates the production of various pro-inflammatory cytokines, such as type I interferons (IFN-α, IFN-β), TNF-α, and IL-6. At high concentrations of the agonist, this can lead to an excessive and uncontrolled release of cytokines, a phenomenon known as a cytokine release syndrome or "cytokine storm". This intense inflammatory environment can be toxic to cells and lead to widespread cell death.[1]

  • PANoptosis: In some contexts, potent STING activation by diABZI has been shown to induce PANoptosis, a unique inflammatory cell death pathway that incorporates elements of pyroptosis, apoptosis, and necroptosis.[1]

Q3: We are seeing reduced T cell viability in our co-culture experiments with this compound. How can we mitigate this?

A3: Reduced T cell viability at high concentrations of STING agonists is a documented concern.[2] T cells express STING, and its overstimulation can lead to their apoptosis. To mitigate this, consider the following:

  • Concentration Optimization: The most critical step is to perform a dose-response curve to determine the optimal concentration of this compound for your specific application and cell types. The goal is to find a concentration that provides robust STING activation without inducing significant T cell death. Based on existing data, concentrations in the range of 0.5 to 1 µg/ml may be a good starting point for enhancing T cell function, while concentrations approaching 10 µg/ml should be used with caution.

  • Duration of Exposure: Consider reducing the incubation time of T cells with high concentrations of this compound.

  • Experimental Controls: Always include control groups with untreated T cells and T cells treated with a range of this compound concentrations to accurately assess the compound's effect on T cell viability.

Troubleshooting Guides

Issue: High background cell death in untreated control wells.

  • Possible Cause: Poor cell health prior to the experiment.

  • Troubleshooting Step: Ensure cells are healthy, in the logarithmic growth phase, and have high viability before seeding. Use fresh culture medium and handle cells gently during passaging and seeding.

Issue: Inconsistent results between replicate wells.

  • Possible Cause 1: Uneven cell seeding.

  • Troubleshooting Step 1: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate.

  • Possible Cause 2: Inaccurate pipetting of this compound.

  • Troubleshooting Step 2: Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step.

Issue: No dose-dependent cytotoxicity observed.

  • Possible Cause 1: The concentration range tested is too low or too high.

  • Troubleshooting Step 1: Widen the range of concentrations tested. It is advisable to perform a broad-range screen initially (e.g., 0.01 µM to 100 µM) to identify the active range for your specific cell line.

  • Possible Cause 2: The incubation time is too short.

  • Troubleshooting Step 2: Extend the incubation period. Cytotoxicity may take 24, 48, or even 72 hours to become apparent, depending on the cell type and the mechanism of cell death.

Data Presentation

Table 1: Summary of Expected Outcomes of this compound Treatment at Varying Concentrations

Concentration RangeExpected Effect on STING PathwayPotential Impact on Cell ViabilityRecommended for
Low (e.g., < 1 µg/ml)Moderate ActivationMinimal direct cytotoxicity; may enhance immune cell function.Investigating immune-stimulatory effects.
High (e.g., > 5 µg/ml)HyperactivationIncreased likelihood of apoptosis and cytokine-induced cell death.Studies on direct cytotoxic effects or as a positive control for cell death.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • Complete culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include untreated cells as a negative control and a positive control for maximum LDH release (often induced by a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring an aliquot of the cell culture supernatant to a new plate and adding the reaction mixture.

  • Data Acquisition: After a specified incubation time with the reaction mixture, measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment concentration relative to the positive control.

Protocol 2: Assessment of Apoptosis using Annexin V Staining

Annexin V staining is a common method to detect early-stage apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during apoptosis.

Materials:

  • Cells of interest

  • This compound

  • Complete culture medium

  • 6-well plates or culture tubes

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and a binding buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the kit's protocol.

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Visualizations

STING_Pathway_Activation Simplified STING Signaling Pathway diABZI This compound STING STING Dimerization & Activation diABZI->STING TBK1 TBK1 Phosphorylation STING->TBK1 Apoptosis Apoptosis STING->Apoptosis High Concentration Hyperactivation IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Nucleus IRF3->Nucleus IFN Type I Interferon Production (IFN-α, IFN-β) Nucleus->IFN Gene Transcription Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Cytokines->Apoptosis Cytokine Storm

Caption: STING signaling pathway activation by this compound.

Cytotoxicity_Workflow General Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation 3. Incubate (24-72h) Treatment->Incubation LDH LDH Assay (Measures Necrosis) Incubation->LDH AnnexinV Annexin V/PI Staining (Measures Apoptosis) Incubation->AnnexinV Data_Acquisition 4. Data Acquisition (Plate Reader / Flow Cytometer) LDH->Data_Acquisition AnnexinV->Data_Acquisition Data_Analysis 5. Data Analysis (% Cytotoxicity / % Apoptotic Cells) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for cytotoxicity assessment.

References

preventing precipitation of diABZI-C2-NH2 in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of diABZI-C2-NH2 in cell culture media during experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound upon dilution in aqueous media is a common challenge due to its hydrophobic nature. This guide provides a step-by-step approach to mitigate this issue.

Problem: Precipitate formation observed in cell culture media after adding this compound.

Experimental Workflow for Preparing Working Solutions:

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (in vitro) cluster_troubleshooting Troubleshooting stock_prep Weigh this compound dissolve Dissolve in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM) stock_prep->dissolve ultrasonicate Briefly ultrasonicate if needed to ensure complete dissolution dissolve->ultrasonicate store Store at -20°C or -80°C in small aliquots ultrasonicate->store prewarm Pre-warm cell culture media to 37°C serial_dilution Perform serial dilutions of the DMSO stock in pre-warmed media prewarm->serial_dilution vortex Gently vortex or pipette mix immediately after each dilution step serial_dilution->vortex final_dilution Add the final dilution to the cell culture plate vortex->final_dilution precipitation Precipitation Observed? final_dilution->precipitation check_dmso Final DMSO concentration > 0.5%? precipitation->check_dmso Yes check_dmso->final_dilution Yes (Reduce DMSO %) reduce_conc Reduce final This compound concentration check_dmso->reduce_conc No co_solvent Consider co-solvents (e.g., PEG300, Tween-80) for specific applications (cytotoxicity testing required) reduce_conc->co_solvent STING_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi ER-Golgi Intermediate Compartment (ERGIC) / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive Inactive STING (dimer) cGAMP->STING_inactive binds & activates STING_active Active STING (oligomer) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3_inactive IRF3 TBK1->IRF3_inactive phosphorylates IRF3_active Phosphorylated IRF3 (dimer) IRF3_inactive->IRF3_active dimerizes & translocates Transcription Transcription of Type I IFNs & ISGs IRF3_active->Transcription diABZI This compound diABZI->STING_inactive directly binds & activates troubleshooting_logic start Start: Precipitate observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration to ≤ 0.5% check_dmso->reduce_dmso Yes check_conc Is this compound concentration high? check_dmso->check_conc No re_evaluate Re-evaluate for precipitation reduce_dmso->re_evaluate re_evaluate->check_dmso reduce_conc Action: Lower the final This compound concentration check_conc->reduce_conc Yes check_mixing Was the dilution performed with rapid mixing? check_conc->check_mixing No reduce_conc->re_evaluate improve_mixing Action: Use pre-warmed media and vortex during dilution check_mixing->improve_mixing No no_precipitate End: No precipitation check_mixing->no_precipitate Yes improve_mixing->re_evaluate

unexpected phenotypes in diABZI-C2-NH2 treated cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the STING agonist diABZI-C2-NH2.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Unexpected Biphasic or Bell-Shaped Dose-Response Curve

Question: We observed that increasing the concentration of this compound initially enhances the desired effect (e.g., T-cell mediated cytotoxicity), but at higher concentrations, the effect is diminished. Why is this happening and how can we address it?

Possible Causes and Solutions:

  • High-Dose Inhibition: At high concentrations (e.g., 10 µg/ml), diABZI may lead to an abatement of T-cell cytotoxicity. This could be due to overstimulation of the STING pathway, leading to negative feedback regulation or induction of apoptosis in immune cells.

    • Recommendation: Perform a detailed dose-response experiment with a wider range of concentrations to determine the optimal concentration for your specific cell type and assay. It is crucial to identify the peak of the dose-response curve and avoid using concentrations in the inhibitory range.

  • Off-Target Effects: While diABZI is a potent STING agonist, high concentrations may lead to off-target effects that can interfere with the primary mechanism of action.

    • Recommendation: To confirm that the observed effect is STING-dependent, include a STING knockout or knockdown cell line as a negative control in your experiments.

  • Cell Viability: High concentrations of this compound could be causing cytotoxicity in the effector cells, leading to a reduced overall effect.

    • Recommendation: Perform a cytotoxicity assay (e.g., LDH or CellTiter-Glo) on your effector cells alone across the same dose range of this compound to assess its direct impact on cell viability.

Issue 2: No or Low STING Activation Detected

Question: We are not observing the expected downstream effects of STING activation (e.g., no increase in IFN-β production) after treating our cells with this compound. What could be the reason?

Possible Causes and Solutions:

  • Low STING Expression in Cell Line: The cell line you are using may have low or no expression of STING.

    • Recommendation: Verify the STING expression level in your cell line by Western blot or qPCR. If STING expression is low, consider using a different cell line known to have robust STING expression, such as THP-1 monocytes.

  • Compound Instability or Degradation: this compound, like many small molecules, can be sensitive to storage and handling conditions.

    • Recommendation: Ensure the compound is stored correctly (typically at -20°C or -80°C) and protected from light. Prepare fresh dilutions for each experiment from a stock solution. To check the activity of your compound, use a positive control cell line known to respond to this compound.

  • Suboptimal Assay Conditions: The timing of your assay or the sensitivity of your detection method may not be optimal.

    • Recommendation: Perform a time-course experiment to determine the peak of STING activation. For sensitive detection of STING activation, consider using a reporter cell line, such as THP1-Dual™ cells, which express a luciferase reporter gene under the control of an IRF-inducible promoter.

Issue 3: High Background or Unexpected Inflammatory Response

Question: We are observing a high basal level of inflammatory cytokine production in our untreated control cells, or an unexpectedly broad inflammatory response after this compound treatment. How can we troubleshoot this?

Possible Causes and Solutions:

  • Mycoplasma Contamination: Mycoplasma contamination in cell cultures is a common cause of unexpected immune activation.

    • Recommendation: Regularly test your cell lines for mycoplasma contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.

  • Endotoxin Contamination: Endotoxins (lipopolysaccharides) from bacteria can cause a strong inflammatory response.

    • Recommendation: Use endotoxin-free reagents and plasticware. Test your this compound stock solution and cell culture reagents for endotoxin contamination.

  • Off-Target Inflammatory Signaling: While this compound is a STING agonist, it may activate other inflammatory pathways, especially at higher concentrations.

    • Recommendation: To dissect the specific contribution of STING, use STING inhibitors or STING knockout/knockdown cells. A cytokine panel analysis (e.g., using a Luminex assay) can help to characterize the full spectrum of the inflammatory response.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent STING (Stimulator of Interferon Genes) agonist. It is a dimeric amidobenzimidazole compound that binds to the STING protein, inducing a conformational change that leads to the activation of the TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the interferon regulatory factor 3 (IRF3) and the inhibitor of nuclear factor kappa B (IκB). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β). The phosphorylation of IκB leads to its degradation, allowing the nuclear translocation of NF-κB, which in turn induces the expression of pro-inflammatory cytokines.

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. Generally, concentrations in the range of 100 nM to 1 µM are effective for STING activation. However, as noted in the troubleshooting guide, high concentrations (e.g., 10 µg/ml, which is approximately 13.8 µM) can lead to reduced efficacy in some assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

Q3: Are there any known off-target effects of this compound?

Q4: How should I prepare and store this compound?

A4: this compound is typically provided as a solid. It is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. The solid compound should be stored at -20°C. Always refer to the manufacturer's instructions for specific storage and handling recommendations.

Quantitative Data Summary

ParameterCell LineThis compound ConcentrationObserved EffectCitation
T-cell Cytotoxicity T-cells co-cultured with tumor cells0.5 - 1 µg/mlEnhanced cytotoxicity[1]
T-cell Cytotoxicity T-cells co-cultured with tumor cells10 µg/mlAbated cytotoxicity[1]
Cell Proliferation A5491 µMNo effect on proliferation[2]

Experimental Protocols

1. Cytotoxicity Assay (LDH Release Assay)

This protocol is for measuring cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.

  • Materials:

    • Cells of interest

    • This compound

    • 96-well clear flat-bottom plates

    • LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or Dojindo)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control for maximum LDH release.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which generally involves subtracting the background and normalizing to the maximum LDH release control.

2. STING Activation Assay (using THP1-Dual™ Reporter Cells)

This protocol describes how to measure STING activation by quantifying the activity of an IRF-inducible secreted luciferase reporter.

  • Materials:

    • THP1-Dual™ cells (InvivoGen)

    • This compound

    • 96-well white flat-bottom plates (for luminescence reading)

    • Luciferase detection reagent (e.g., QUANTI-Luc™ from InvivoGen)

    • Luminometer

  • Procedure:

    • Plate THP1-Dual™ cells in a 96-well plate at a density of approximately 1-2 x 10^5 cells per well in 180 µl of culture medium.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 20 µl of the this compound dilutions to the respective wells. Include an untreated control.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Prepare the luciferase detection reagent according to the manufacturer's instructions.

    • Transfer 20 µl of the cell culture supernatant to a 96-well white plate.

    • Add 50 µl of the prepared luciferase detection reagent to each well.

    • Incubate at room temperature for a few minutes (as per the manufacturer's protocol) and measure the luminescence using a luminometer.

    • The level of luminescence is proportional to the activation of the IRF pathway, indicating STING activation.

3. Cytokine Profiling (Luminex Assay)

This protocol provides a general workflow for measuring multiple cytokines in cell culture supernatants using a Luminex multiplex assay.

  • Materials:

    • Cell culture supernatants from cells treated with this compound and control cells.

    • Luminex multiplex cytokine assay kit (e.g., from Millipore, Bio-Rad, or R&D Systems)

    • Luminex instrument (e.g., Luminex 200™ or FLEXMAP 3D®)

    • 96-well filter plate (usually provided with the kit)

    • Vacuum manifold

  • Procedure:

    • Prepare the antibody-coupled magnetic beads from the kit by vortexing and sonicating as per the manufacturer's instructions.

    • Add the bead solution to each well of the filter plate.

    • Wash the beads using the vacuum manifold and the provided wash buffer.

    • Add your cell culture supernatants and the provided standards to the appropriate wells.

    • Incubate the plate on a shaker at room temperature or 4°C for the time specified in the kit's protocol to allow the cytokines to bind to the beads.

    • Wash the beads to remove unbound proteins.

    • Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.

    • Wash the beads to remove unbound detection antibodies.

    • Add streptavidin-phycoerythrin (SAPE) to each well and incubate on a shaker. This will bind to the biotinylated detection antibodies.

    • Wash the beads to remove unbound SAPE.

    • Resuspend the beads in the provided sheath fluid or assay buffer.

    • Acquire the data on a Luminex instrument. The instrument will identify each bead by its unique color code and quantify the fluorescence signal from the SAPE, which is proportional to the amount of bound cytokine.

    • Analyze the data using the software provided with the instrument to determine the concentration of each cytokine in your samples based on the standard curves.

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus diABZI This compound STING STING diABZI->STING TBK1 TBK1 STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB_complex IκB-NF-κB TBK1->NFkB_complex Phosphorylation of IκB pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 Dimer pIRF3->pIRF3_n Dimerization & Translocation NFkB NF-κB NFkB_complex->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation Type1_IFN Type I Interferon Genes (e.g., IFN-β) pIRF3_n->Type1_IFN Transcription Pro_inflammatory Pro-inflammatory Cytokine Genes NFkB_n->Pro_inflammatory Transcription

Caption: this compound activates the STING signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Dose Is it a high-dose inhibition effect? Start->Check_Dose Perform_Dose_Response Perform detailed dose-response curve Check_Dose->Perform_Dose_Response Yes Check_On_Target Is the effect STING-dependent? Check_Dose->Check_On_Target No Perform_Dose_Response->Check_On_Target Use_STING_KO Use STING KO/KD cells Check_On_Target->Use_STING_KO Yes Check_Viability Is cell viability affected? Check_On_Target->Check_Viability No Use_STING_KO->Check_Viability Perform_Cytotoxicity_Assay Perform cytotoxicity assay Check_Viability->Perform_Cytotoxicity_Assay Yes Check_Contamination Is there contamination? Check_Viability->Check_Contamination No Perform_Cytotoxicity_Assay->Check_Contamination Test_Mycoplasma_Endotoxin Test for mycoplasma and endotoxin Check_Contamination->Test_Mycoplasma_Endotoxin Yes Analyze_Results Analyze results and refine protocol Check_Contamination->Analyze_Results No Test_Mycoplasma_Endotoxin->Analyze_Results

Caption: Troubleshooting workflow for unexpected phenotypes.

Logical_Relationships diABZI This compound Treatment On_Target On-Target Effect: STING Activation diABZI->On_Target Off_Target Potential Off-Target Effects diABZI->Off_Target Downstream_On Type I IFN Production Pro-inflammatory Cytokines On_Target->Downstream_On Downstream_Off Unexpected Phenotypes (e.g., high-dose inhibition, cytotoxicity) Off_Target->Downstream_Off Desired_Outcome Desired Biological Outcome (e.g., anti-tumor immunity) Downstream_On->Desired_Outcome Downstream_Off->Desired_Outcome Interference Experimental_Artifacts Experimental Artifacts (e.g., contamination) Experimental_Artifacts->Downstream_Off

Caption: On-target vs. potential off-target effects.

References

Technical Support Center: Intravenous Injection of diABZI-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist diABZI-C2-NH2, with a focus on challenges related to its intravenous injection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, non-cyclic dinucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] It is an analog of the diABZI compound, featuring a primary amine group that can be used for conjugation.[1][2] Unlike endogenous STING ligands like cGAMP, diABZI directly binds to the STING protein, inducing a conformational change that leads to the activation of downstream signaling cascades.[3] This activation results in the phosphorylation of IRF3 and NF-κB, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating a robust anti-tumor immune response.

Q2: What are the advantages of using this compound for intravenous administration compared to other STING agonists?

A2: First-generation STING agonists, such as cyclic dinucleotides (CDNs), often suffer from poor membrane permeability and rapid degradation, limiting their use to intratumoral injections. diABZI compounds, including this compound, are small molecules with improved physicochemical properties that allow for systemic administration via intravenous injection, enabling the targeting of metastatic diseases. Intravenous administration of diABZI has demonstrated strong anti-tumor activity in preclinical models.

Q3: What are the general storage and handling recommendations for this compound?

A3: this compound is typically supplied as a solid and should be stored at -20°C under nitrogen. Stock solutions are often prepared in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact the solubility of the compound.

Signaling Pathway

STING_Pathway This compound Activated STING Signaling Pathway diABZI This compound STING STING (ER Resident) diABZI->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB NF-κB TBK1->NFkB Activation pIRF3 p-IRF3 (Dimerization & Nuclear Translocation) IRF3->pIRF3 Type_I_IFN Type I Interferons (IFN-α, IFN-β) pIRF3->Type_I_IFN Gene Transcription pNFkB p-NF-κB (Nuclear Translocation) NFkB->pNFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) pNFkB->Cytokines Gene Transcription Immune_Response Anti-tumor Immune Response Type_I_IFN->Immune_Response Cytokines->Immune_Response

Caption: STING signaling pathway activated by this compound.

Troubleshooting Guides

Formulation and Handling

Q: My this compound is not dissolving properly for my intravenous formulation. What can I do?

A: this compound is poorly soluble in aqueous solutions. A common issue is precipitation when diluting a DMSO stock solution into an aqueous buffer. Here are some troubleshooting steps:

  • Use of Co-solvents: Many preclinical studies use co-solvents to improve the solubility of diABZI for intravenous administration. A widely used formulation is a mixture of DMSO, PEG300, Tween-80, and saline.

  • Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution or gently warm it to 37°C. However, be cautious with heating as the thermal stability of this compound in solution is not well-documented. Always prepare fresh solutions for each experiment.

  • Use of Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to create a suspended solution, which may be suitable for some applications.

  • Check your DMSO: Ensure you are using anhydrous, high-quality DMSO, as absorbed water can significantly reduce the solubility of the compound.

Data on this compound Solubility and Formulation

PropertyValueSource
Solubility in DMSO 100 mg/mL (138.54 mM)
Formulation 1 (Clear Solution) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Formulation 2 (Suspended Solution) 10% DMSO, 90% (20% SBE-β-CD in Saline)
Formulation 3 (Clear Solution) 10% DMSO, 90% Corn Oil

Q: I am concerned about the stability of my this compound formulation. How long is it stable?

In Vivo Experiments (Intravenous Injection)

Q: I am observing acute toxicity or adverse events in my animal model shortly after intravenous injection of this compound. What could be the cause and how can I mitigate it?

A: Systemic administration of potent STING agonists can lead to a rapid and robust immune response, which may manifest as acute toxicity. The most common cause is a Cytokine Release Syndrome (CRS) , also known as a "cytokine storm".

Troubleshooting Workflow for In Vivo Adverse Events

InVivo_Troubleshooting Troubleshooting In Vivo Adverse Events with this compound IV Injection Start Adverse Events Observed (e.g., lethargy, ruffled fur, weight loss) Check_Dose Is the dose appropriate? (Typical range: 1-3 mg/kg) Start->Check_Dose Check_Formulation Is the formulation clear and free of precipitates? Check_Dose->Check_Formulation Yes Reduce_Dose Reduce the dose Check_Dose->Reduce_Dose No Monitor_CRS Monitor for signs of CRS: - Body temperature changes - Weight loss - Measure serum cytokines (IL-6, TNF-α, IFN-β) Check_Formulation->Monitor_CRS Yes Reformulate Prepare fresh formulation Ensure complete dissolution Check_Formulation->Reformulate No Staggered_Dosing Consider staggered or intermittent dosing schedule Monitor_CRS->Staggered_Dosing Endpoint Continue experiment with adjusted protocol Reduce_Dose->Endpoint Reformulate->Endpoint Staggered_Dosing->Endpoint

Caption: A logical workflow for troubleshooting adverse events during intravenous this compound administration.

Q: What are the specific signs of Cytokine Release Syndrome (CRS) in preclinical models and how can I monitor them?

A: In preclinical mouse models, CRS can be monitored through a combination of clinical observations and biomarker analysis.

  • Clinical Signs:

    • Rapid weight loss

    • Hypothermia (a drop in body temperature)

    • Lethargy and ruffled fur

  • Biomarker Analysis:

    • Collect blood samples at key time points (e.g., 2, 6, and 24 hours post-injection) to measure serum cytokine levels.

    • Key human cytokines to measure in humanized mouse models include IL-6, IFN-γ, TNF-α, IL-2, and IL-10.

    • In conventional mouse models, key murine cytokines include IL-6, TNF-α, and IFN-β.

Q: My intravenous injection of this compound is not producing the expected anti-tumor effect. What are some potential reasons?

A: Several factors could contribute to a lack of efficacy:

  • Suboptimal Formulation: If the compound has precipitated out of solution, the bioavailable dose will be lower than intended. Ensure your formulation is clear and prepared fresh.

  • Dosing and Schedule: The anti-tumor efficacy of STING agonists can be dose and schedule-dependent. You may need to optimize the dosing regimen for your specific tumor model.

  • Tumor Microenvironment: The composition of the tumor microenvironment can influence the response to STING agonists. Some tumors may have intrinsic resistance mechanisms.

  • Compound Stability: Given the recommendation to prepare solutions fresh, degradation of the compound could be a factor if solutions are prepared too far in advance or stored improperly.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection (Clear Solution)

This protocol is adapted from methodologies reported for diABZI compounds in preclinical studies.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile microfuge tube, add the required volume of the DMSO stock solution.

  • Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly by vortexing.

  • Add 0.5 volumes of Tween-80 and mix again.

  • Finally, add 4.5 volumes of sterile saline to reach the final desired concentration.

  • Ensure the final solution is clear. If any precipitation is observed, the formulation may need to be adjusted or prepared again.

  • Administer the solution intravenously to the animal model at the desired dose (e.g., 1.5 mg/kg).

Protocol 2: Monitoring for Cytokine Release Syndrome in a Mouse Model

This protocol provides a general framework for monitoring CRS.

  • Record the baseline body weight and body temperature of the mice before injection.

  • Administer this compound intravenously.

  • At regular intervals (e.g., 2, 6, 24, and 48 hours post-injection), record body weight and body temperature.

  • At selected time points (e.g., 6 and 24 hours post-injection), collect blood via a suitable method (e.g., retro-orbital or tail vein sampling).

  • Process the blood to obtain serum and store at -80°C until analysis.

  • Analyze the serum for key cytokines (e.g., IL-6, TNF-α, IFN-β) using a multiplex immunoassay or ELISA.

  • Continue to monitor the animals for any other clinical signs of distress.

References

Validation & Comparative

Validating diABZI-C2-NH2 Activity: A Comparison Guide Using STING Knockout Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous validation of novel therapeutic compounds is paramount. This guide provides a comparative analysis for validating the activity of diABZI-C2-NH2, a potent STING (Stimulator of Interferon Genes) agonist, utilizing STING knockout cells to unequivocally demonstrate its on-target effects.

This compound is a synthetic, non-nucleotide small molecule designed to activate the STING pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response against infections and cancer. To ensure the observed biological effects of this compound are mediated specifically through STING, it is essential to perform control experiments using cells genetically deficient in STING. This guide outlines the experimental framework for such validation, presents comparative data, and provides detailed protocols for key assays.

Comparative Analysis of this compound Activity

The activity of this compound is strictly dependent on the presence of functional STING protein. In wild-type cells, this compound potently induces STING-downstream signaling. Conversely, in STING knockout cells, this activity is abrogated. This differential response is the cornerstone of validating the compound's mechanism of action.

For comparison, other known STING agonists, such as the natural ligand 2'3'-cGAMP and the synthetic murine-specific agonist DMXAA, also exhibit STING-dependent activity.

Table 1: Comparative Activity of STING Agonists in Wild-Type vs. STING Knockout Cells

CompoundCell TypeAssayReadoutResult
This compound Wild-Type THP-1IRF Reporter AssayLuciferase ActivityDose-dependent increase in signal (EC50 ~0.013 µM)[1]
STING Knockout THP-1IRF Reporter AssayLuciferase ActivityNo induction of signal[1]
2'3'-cGAMP Wild-Type THP-1IRF Reporter AssayLuciferase ActivityDose-dependent increase in signal[1]
STING Knockout THP-1IRF Reporter AssayLuciferase ActivityNo induction of signal[1]
DMXAA Wild-Type Murine CellsIFN-β ProductionELISADose-dependent increase in IFN-β
STING Knockout Murine CellsIFN-β ProductionELISANo induction of IFN-β

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STING signaling pathway and a typical experimental workflow for validating this compound activity.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates diABZI This compound STING STING diABZI->STING binds & activates cGAMP->STING binds & activates STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes & translocates IFN Type I IFN Genes pIRF3_dimer->IFN induces transcription

STING Signaling Pathway Activation

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis WT_cells Wild-Type Cells (e.g., THP-1) treat_diABZI This compound (Dose-Response) WT_cells->treat_diABZI treat_control Vehicle Control (e.g., DMSO) WT_cells->treat_control treat_positive Positive Control (e.g., 2'3'-cGAMP) WT_cells->treat_positive KO_cells STING Knockout Cells (e.g., THP-1 STING-KO) KO_cells->treat_diABZI KO_cells->treat_control KO_cells->treat_positive reporter IRF Reporter Assay treat_diABZI->reporter elisa Cytokine ELISA (IFN-β, TNF-α) treat_diABZI->elisa western Western Blot (p-TBK1, p-IRF3) treat_diABZI->western treat_control->reporter treat_control->elisa treat_control->western treat_positive->reporter treat_positive->elisa treat_positive->western comparison Compare WT vs. KO Response reporter->comparison elisa->comparison western->comparison

Experimental Validation Workflow

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Cell Lines:

    • THP-1 Dual™ Reporter Cells (InvivoGen, thpd-nfis) or equivalent IRF reporter cell line.

    • THP-1 Dual™ STING-KO Reporter Cells (InvivoGen, thpd-kostg) or a CRISPR/Cas9-generated STING knockout derivative.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.

IRF Reporter Assay

This assay measures the activation of the Interferon Regulatory Factor (IRF) pathway, a direct downstream target of STING signaling.

  • Procedure:

    • Seed wild-type and STING knockout THP-1 reporter cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of this compound, 2'3'-cGAMP (positive control), and vehicle (e.g., DMSO) in culture medium.

    • Add the diluted compounds to the respective wells.

    • Incubate the plate for 18-24 hours at 37°C.

    • Collect the supernatant and measure the activity of the secreted luciferase using a commercially available luciferase assay system and a luminometer.

    • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

Cytokine Profiling by ELISA

This assay quantifies the production of key cytokines, such as IFN-β and TNF-α, which are induced by STING activation.

  • Procedure:

    • Seed wild-type and STING knockout cells in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Treat the cells with this compound, a positive control, or vehicle for 18-24 hours.

    • Collect the cell culture supernatant.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β and TNF-α according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader and determine the cytokine concentrations from a standard curve.

Western Blot for Pathway Activation

This technique detects the phosphorylation of key signaling proteins in the STING pathway, such as TBK1 and IRF3, providing a direct measure of pathway activation.

  • Procedure:

    • Seed wild-type and STING knockout cells in a 6-well plate and grow to 80-90% confluency.

    • Treat the cells with this compound for a shorter time course (e.g., 1-4 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

By following these protocols and comparing the robust response in wild-type cells to the lack of response in STING knockout cells, researchers can definitively validate the STING-dependent activity of this compound. This rigorous approach is essential for the continued development of STING agonists as promising immunotherapeutic agents.

References

A Head-to-Head Battle of STING Agonists: diABZI-C2-NH2 vs. cGAMP

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy in cancer immunotherapy. This pathway, central to the innate immune system's response to cytosolic DNA, triggers a cascade of events leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, ultimately orchestrating a robust anti-tumor immune response. At the heart of this activation are STING agonists, molecules capable of initiating this powerful signaling cascade.

This guide provides a comprehensive comparison of two prominent STING agonists: diABZI-C2-NH2, a synthetic non-cyclic dinucleotide, and cyclic GMP-AMP (cGAMP), the natural endogenous ligand for STING. We will delve into their respective potencies, downstream signaling effects, and anti-tumor efficacy, supported by experimental data and detailed methodologies to aid researchers in their selection and application of these critical research tools.

Potency and In Vitro Activity: A Clear Distinction

Quantitative analysis of the potency of STING agonists is crucial for determining their therapeutic potential. This is often assessed by measuring the induction of IFN-β, a key downstream effector of STING activation.

One study in THP1-Dual™ reporter cells, a human monocyte cell line engineered with an IRF-inducible luciferase reporter, demonstrated the nanomolar potency of a diABZI-amine compound, with an EC50 value of 0.144 ± 0.149 nM for inducing IFN-I production.[1] In contrast, studies measuring IFN-β secretion in human peripheral blood mononuclear cells (PBMCs) and the monocytic tumor cell line THP-1 reported EC50 values for 2'3'-cGAMP in the micromolar range, approximately 70 µM and 124 µM, respectively[2]. Another study reported an EC50 of 10.6 μM for 2',3'-cGAMP in STING-competent THP-1 cells[3]. This highlights a significant potency advantage for the synthetic diABZI compound.

AgonistCell LineAssayPotency (EC50)Reference
diABZI-amineTHP1-Dual™IRF-inducible luciferase0.144 ± 0.149 nM[1]
diABZI-aminePrimary Murine SplenocytesIFN-β ELISA0.17 ± 6.6 µM[1]
2'3'-cGAMPHuman PBMCsIFN-β ELISA~70 µM
2'3'-cGAMPTHP-1IFN-β ELISA124 µM
2',3'-cGAMPTHP-1Luciferase Reporter10.6 µM

Table 1: Comparative Potency of this compound and cGAMP in Inducing Type I Interferon. This table summarizes the half-maximal effective concentration (EC50) values for IFN-β or IRF-inducible reporter activation by this compound (represented by diABZI-amine) and cGAMP in various cell lines.

Differential Cytokine and Chemokine Induction

Beyond IFN-β, the profile of induced cytokines and chemokines can significantly influence the resulting immune response. Comparative studies have revealed distinct patterns of cytokine secretion following stimulation with different STING agonists.

In a comparative in vivo study, while both a cyclic dinucleotide analog (CDA) and diABZI induced the secretion of CCL7 and IL-1β, CDA and DMXAA (another STING agonist) uniquely stimulated CXCL10 and IL-18 production, which was not observed with diABZI. Furthermore, DMXAA alone triggered the release of a broad panel of other cytokines and chemokines, including CCL2, CCL3, CCL4, CCL5, IL-6, and TNFα. A separate study investigating the inflammatory response in the lungs found that a low dose of diABZI triggered a strong inflammatory response characterized by the release of inflammatory cytokines, including type I IFN.

These findings underscore that while both diABZI and cGAMP activate the core STING pathway, the resulting inflammatory milieu can differ, potentially impacting their therapeutic applications.

Anti-Tumor Efficacy: In Vivo Evidence

The ultimate measure of a STING agonist's therapeutic potential lies in its ability to control tumor growth in vivo. Both diABZI and cGAMP have demonstrated significant anti-tumor activity in preclinical models.

Intravenous administration of a diABZI STING agonist in immunocompetent mice with established syngeneic colon tumors led to complete and lasting tumor regression. Liposomal formulations of diABZI have also shown enhanced anti-tumor effects in breast cancer models, significantly reducing tumor volume compared to the free drug. Similarly, intratumoral injection of 2',3'-cGAMP has been shown to significantly delay tumor growth in a RIL-175 tumor model. Furthermore, cGAMP has been shown to enhance the anti-tumor activity of CAR-NK cells against pancreatic cancer.

While both agents are effective, the systemic activity of diABZI offers a potential advantage over cGAMP, which often requires intratumoral administration for optimal efficacy.

Signaling Pathways and Experimental Workflows

The activation of the STING pathway by both this compound and cGAMP converges on a common signaling cascade, albeit with some potential nuances in upstream receptor engagement.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_secretion Secretion cGAMP cGAMP STING_inactive STING (inactive) on ER cGAMP->STING_inactive binds diABZI This compound diABZI->STING_inactive binds STING_active STING (active) STING_inactive->STING_active conformational change & dimerization TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB NF-κB STING_active->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p dimerizes & translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IFN_genes Type I IFN Genes IRF3_p->IFN_genes activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_genes activates transcription IFN Type I Interferons IFN_genes->IFN Cytokines Cytokines Cytokine_genes->Cytokines

Figure 1: STING Signaling Pathway. This diagram illustrates the activation of the STING pathway by both cGAMP and this compound, leading to the transcription of type I interferons and pro-inflammatory cytokines.

A typical experimental workflow to compare the potency of these agonists involves a series of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cell Culture (e.g., THP-1, PBMCs) treatment Treatment with This compound or cGAMP (dose-response) cell_culture->treatment ifn_assay IFN-β Quantification (ELISA or Reporter Assay) treatment->ifn_assay cytokine_profiling Cytokine/Chemokine Profiling (Multiplex Assay) treatment->cytokine_profiling potency_determination EC50 Determination ifn_assay->potency_determination tumor_model Syngeneic Tumor Model (e.g., CT26, B16-F10) treatment_vivo Systemic (diABZI) or Intratumoral (cGAMP) Admin. tumor_model->treatment_vivo tumor_measurement Tumor Growth Monitoring treatment_vivo->tumor_measurement immune_analysis Immune Cell Infiltration Analysis (Flow Cytometry) treatment_vivo->immune_analysis efficacy_assessment Anti-Tumor Efficacy Assessment tumor_measurement->efficacy_assessment

Figure 2: Experimental Workflow. This diagram outlines a typical workflow for comparing the potency and efficacy of STING agonists.

Experimental Protocols

In Vitro STING Activation using a Reporter Cell Line

This protocol describes a method to measure STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter in THP1-Dual™ cells.

Materials:

  • THP1-Dual™ KI-hSTING cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound and cGAMP

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and cGAMP in complete culture medium.

  • Cell Treatment: Add the diluted agonists to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the agonist concentration and determine the EC50 value using appropriate software.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of STING agonists in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • CT26 colon carcinoma or B16-F10 melanoma cells

  • This compound and cGAMP formulated in a suitable vehicle (e.g., saline)

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Treatment Administration: Administer this compound systemically (e.g., intravenously) or cGAMP intratumorally on specified days (e.g., days 7, 10, and 13 post-implantation).

  • Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, tumors can be excised for analysis of immune cell infiltration by flow cytometry.

Conclusion

Both this compound and cGAMP are potent activators of the STING pathway with demonstrated anti-tumor efficacy. However, key differences in their potency, induced cytokine profiles, and amenability to systemic administration position them for potentially distinct therapeutic applications. The synthetic agonist this compound exhibits significantly higher potency in vitro and the advantage of systemic delivery, which may broaden its clinical utility. Conversely, cGAMP, as the natural ligand, remains a critical tool for fundamental research and has shown efficacy with local administration. The choice between these agonists will ultimately depend on the specific research question or therapeutic goal, with the detailed experimental protocols provided in this guide serving as a foundation for their rigorous evaluation.

References

A Comparative Guide to Non-CDN STING Agonists: diABZI-C2-NH2 vs. DMXAA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the STimulator of INterferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This guide provides an objective comparison of two non-cyclic dinucleotide (non-CDN) STING agonists: diABZI-C2-NH2 and 5,6-dimethylxanthenone-4-acetic acid (DMXAA). We will delve into their mechanisms of action, species specificity, and anti-tumor efficacy, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundDMXAA
Chemical Class Dimeric AmidobenzimidazoleXanthenone
Species Specificity Human and Murine STINGMurine STING only[1][2]
STING Conformation Open[3]Not explicitly stated, but distinct from CDN-induced closed conformation
Systemic Efficacy Yes[4]Limited by species specificity in human trials[1]

Performance Comparison: Experimental Data

The following tables summarize the available quantitative data for diABZI compounds and DMXAA. It is important to note that the data for diABZI may pertain to closely related analogs, as specified.

Table 1: STING Binding Affinity
CompoundTargetMethodBinding Affinity (Kd)Reference
diABZI analog (compound 3)Human STINGIsothermal Calorimetry~527 nM
diABZI STING agonist 2Endogenous full-length STING (THP-1 cell lysates)Not Specified1.6 nM
DMXAAMurine STINGIsothermal Titration Calorimetry0.49 µM
DMXAAHuman STINGIsothermal Titration CalorimetryNo detectable binding
Table 2: In Vitro Potency - IFN-β Induction
CompoundCell LineSpeciesAssayPotency (EC50)Reference
diABZI STING agonist 2Human PBMCsHumanELISA3.1 µM
diABZI STING agonist-1Human cellsHumanNot Specified130 nM
diABZI STING agonist-1Murine cellsMurineNot Specified186 nM
DMXAAMurine MacrophagesMurineNot SpecifiedPotent inducer
DMXAAHuman PBMCs, THP-1 cellsHumanNot SpecifiedNo induction
Table 3: In Vivo Anti-Tumor Efficacy
CompoundTumor ModelMouse StrainDosing RegimenOutcomeReference
diABZI STING agonistSyngeneic colon tumorsImmunocompetent mice1.5 mg/kg, i.v., days 1, 4, 8Complete and lasting tumor regression in 80% of mice
DMXAAAE17-sOVA mesotheliomaC57BL/625 mg/kg, i.t., 3 doses every 9 days100% cures in mice with small or large tumors
DMXAALLC, TC-1, L1C2 lung cancer; AB12 mesotheliomaSyngeneic mice18 mg/kg60-100% cure rates

Mechanism of Action and Signaling Pathway

Both diABZI and DMXAA activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. However, their interaction with the STING protein and the resulting signaling cascade have distinct features.

Upon binding to STING, both agonists trigger the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons, such as IFN-β. This signaling cascade also leads to the activation of NF-κB, which drives the expression of various pro-inflammatory cytokines like TNF-α and IL-6.

A key difference lies in the conformational change induced in the STING protein. While canonical CDN agonists induce a "closed" conformation of the STING lid, diABZI has been shown to activate STING while maintaining an "open" conformation. This structural difference may have implications for the downstream signaling and the overall immune response.

STING_Signaling_Pathway STING Signaling Pathway cluster_agonist STING Agonists cluster_downstream Downstream Signaling cluster_output Cellular Response diABZI This compound STING STING diABZI->STING Binds to human & murine STING DMXAA DMXAA DMXAA->STING Binds to murine STING only TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates NFkB->Nucleus Translocates IFN Type I Interferons (IFN-β) Nucleus->IFN Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Luciferase_Assay_Workflow A Seed HEK293T cells B Co-transfect with plasmids (IFN-β-luc, Renilla, STING) A->B C Treat with STING agonist (diABZI or DMXAA) B->C D Incubate 18-24h C->D E Lyse cells & measure luciferase activity D->E F Normalize & Analyze Data E->F InVivo_Tumor_Model_Workflow A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomization B->C D STING Agonist Administration C->D E Monitor Tumor Growth & Animal Health D->E F Endpoint Analysis E->F

References

Confirming STING Pathway Activation Downstream of diABZI-C2-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of diABZI-C2-NH2, a potent non-nucleotide STING (Stimulator of Interferon Genes) agonist, and its activation of the downstream STING signaling pathway. We present experimental data comparing its activity with other STING agonists and provide detailed protocols for key validation assays.

The STING Signaling Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an anti-pathogen and anti-tumor immune response.

This compound is a member of the dimeric amidobenzimidazole (diABZI) family of STING agonists. Unlike the natural STING ligand cGAMP (cyclic GMP-AMP), diABZI compounds are non-nucleotides and are known for their high potency and systemic activity.

STING_Pathway STING Pathway Activation by this compound cluster_cytosol Cytosol cluster_nucleus Nucleus diABZI This compound STING STING (on ER membrane) diABZI->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization pTBK1->STING Phosphorylates (p-STING) pTBK1->IRF3 Phosphorylates pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocation IFN_genes Type I Interferon Genes (e.g., IFN-β) pIRF3_n->IFN_genes Induces Transcription

Caption: STING pathway activation by this compound.

Comparative Analysis of STING Agonists

The potency of STING agonists can be compared by measuring the half-maximal effective concentration (EC50) for the induction of downstream signaling events, such as the secretion of IFN-β. Data from various studies on diABZI analogs and the natural ligand cGAMP are summarized below. It is important to note that this compound is an active analog containing a primary amine functionality, and its potency is expected to be in a similar range to closely related diABZI compounds.

STING AgonistCell TypeAssayEC50Potency vs. cGAMPReference
diABZI analog Human PBMCsIFN-β Secretion130 nM>400-fold[1]
diABZI STING agonist 2 Human PBMCsIFN-β Secretion3.1 µM18-fold[2]
diABZI-amine THP1-Dual™ CellsSTING Activation (Luciferase)0.144 nMNot directly compared[3]
diABZI-amine Primary Mouse SplenocytesSTING Activation0.17 µMNot directly compared[3][4]
2',3'-cGAMP Human PBMCsIFN-β Secretion53.9 µM-

Experimental Workflow for Confirmation of STING Activation

To confirm that this compound activates the STING pathway, a series of in vitro experiments can be performed. The general workflow involves treating a suitable cell line (e.g., THP-1 monocytes) with the compound and then measuring key downstream signaling events.

Experimental_Workflow Experimental Workflow for STING Activation Confirmation cluster_assays Downstream Assays start Start: Seed THP-1 cells treatment Treat cells with This compound, cGAMP (positive control), and vehicle (negative control) start->treatment incubation Incubate for defined time points (e.g., 1, 3, 6, 24 hours) treatment->incubation harvest Harvest cell lysates and supernatants incubation->harvest western Western Blot: - p-STING (Ser366) - p-IRF3 (Ser396) - Total STING - Total IRF3 - Loading control (e.g., β-actin) harvest->western elisa ELISA: - IFN-β in supernatant harvest->elisa analysis Data Analysis: - Quantify band intensities - Measure cytokine concentrations - Compare to controls western->analysis elisa->analysis conclusion Conclusion: Confirm STING pathway activation analysis->conclusion

Caption: Workflow for confirming STING pathway activation.

Experimental Protocols

Phospho-STING (Ser366) and Phospho-IRF3 (Ser396) Western Blotting

This protocol is adapted from standard western blotting procedures and is suitable for detecting the phosphorylation of STING and IRF3 in cell lysates. A recent study demonstrated the use of western blotting to show increased phosphorylation of STING and IRF3 in THP-1 cells after treatment with a diABZI compound.

a. Cell Lysis

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA assay.

b. Gel Electrophoresis and Transfer

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

  • Separate proteins on an 8-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

c. Immunoblotting

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STING (Ser366), p-IRF3 (Ser396), total STING, and total IRF3 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for quantifying the concentration of secreted IFN-β in cell culture supernatants.

a. Sample Preparation

  • Collect cell culture supernatants after treatment.

  • Centrifuge at 1,000 x g for 20 minutes to remove any cellular debris.

  • Store supernatants at -80°C or use immediately.

b. ELISA Procedure (following a typical commercial kit protocol)

  • Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

  • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubate for 1-2 hours at 37°C.

  • Aspirate and wash the wells 3-5 times with the provided wash buffer.

  • Add 100 µL of biotinylated detection antibody and incubate for 1 hour at 37°C.

  • Aspirate and wash the wells.

  • Add 100 µL of HRP-streptavidin conjugate and incubate for 30 minutes at 37°C.

  • Aspirate and wash the wells.

  • Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution.

  • Read the absorbance at 450 nm immediately.

  • Calculate the concentration of IFN-β in the samples by plotting a standard curve.

By following these experimental procedures and comparing the results to the provided data, researchers can effectively confirm and characterize the activation of the STING pathway by this compound.

References

Comparative In Vivo Efficacy of diABZI, a STING Agonist, Versus Other Immunotherapies in Preclinical Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo anti-tumor efficacy of the potent non-nucleotide STING (Stimulator of Interferon Genes) agonist diABZI against other established immunotherapeutic modalities, including alternative STING agonists and immune checkpoint inhibitors. The data presented is compiled from preclinical studies to offer researchers, scientists, and drug development professionals an objective overview of performance based on available experimental evidence.

Note: Data for the specific analog diABZI-C2-NH2 was not found in the reviewed literature. The following guide is based on data for the parent compound, diABZI, and other closely related dimeric amidobenzimidazole STING agonists.

Introduction to STING Agonism and Immunotherapy

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This activation promotes dendritic cell maturation, enhances antigen presentation, and primes tumor-specific CD8+ T cells, effectively converting an immunologically "cold" tumor microenvironment into a "hot" one.[3][4][5] DiABZI is a potent, non-nucleotide STING agonist that has demonstrated significant systemic anti-tumor activity in various preclinical models. This guide compares its efficacy with ADU-S100, another well-studied STING agonist, and the immune checkpoint inhibitors anti-PD-1 and anti-CTLA-4.

Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation process, the following diagrams illustrate the STING signaling pathway and a standard experimental workflow for assessing in vivo anti-tumor efficacy.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pathway_node pathway_node tf_node tf_node cytokine_node cytokine_node effect_node effect_node cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) TBK1 TBK1 STING_ER->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates dsDNA Cytosolic dsDNA dsDNA->cGAS diABZI diABZI diABZI->STING_ER activate cGAMP->STING_ER activate IFNB_gene IFN-β Gene pIRF3_nuc->IFNB_gene activates Cyto_gene Pro-inflammatory Cytokine Genes NFkB_nuc->Cyto_gene activates IFNB Type I IFNs (IFN-β) IFNB_gene->IFNB expression Cytokines Cytokines/Chemokines (TNFα, IL-6) Cyto_gene->Cytokines expression Immune_Response Anti-Tumor Immune Response IFNB->Immune_Response mediate Cytokines->Immune_Response mediate

Caption: STING signaling pathway activated by diABZI.

Experimental_Workflow cluster_treatment Treatment Phase step_node step_node decision_node decision_node endpoint_node endpoint_node fail_node fail_node start Syngeneic Tumor Cell Culture (e.g., CT26) implant Subcutaneous Implantation in Mice (e.g., BALB/c) start->implant tumor_growth Tumor Growth to Palpable Size (~60-100 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Therapy (i.v., i.t., i.p.) (e.g., diABZI, anti-PD-1) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor euthanize_check Tumor Volume > 2000 mm³? monitor->euthanize_check endpoint Study Endpoint: Survival Analysis, Ex Vivo Analysis monitor->endpoint End of Study euthanize_check->monitor No euthanize Euthanize Mouse euthanize_check->euthanize Yes euthanize->endpoint

Caption: Generalized workflow for in vivo anti-tumor efficacy studies.

Quantitative Efficacy Comparison

The following tables summarize the in vivo anti-tumor efficacy of diABZI and comparator immunotherapies across different syngeneic mouse tumor models.

Table 1: Efficacy in CT26 Colorectal Carcinoma Model (BALB/c mice)
TherapyDose & RouteKey Efficacy ResultsSurvival OutcomeSource(s)
diABZI 3 mg/kg, i.v.Significant tumor growth inhibition.8 of 10 mice tumor-free at day 43.
ADU-S100 40 µg, i.t.Significant tumor regression (mean volume 32 mm³ vs 1952 mm³ in control).100% survival rate at day 30.
ALG-031048 (STING Agonist)i.t.90% tumor regression (compared to 44% with ADU-S100).Mice resistant to tumor re-challenge.
Anti-PD-1 10 mg/kg, i.p.Significant tumor growth inhibition.Significantly promoted survival.
Anti-CTLA-4 i.p.Significant tumor growth inhibition.Significantly promoted survival.
Table 2: Efficacy in B16-F10 Melanoma Model (C57BL/6 mice)
TherapyDose & RouteKey Efficacy ResultsSurvival OutcomeSource(s)
diABZI Conjugates i.t.Inhibited tumor growth to a similar extent as small molecule variants.Not specified.
ADU-S100 + αTim-3 50 µg i.t. (S100)Combination significantly delayed tumor growth vs. monotherapy.3 of 4 mice tumor-free.
Anti-PD-1 i.p.Ineffective as monotherapy in some studies; less effective than anti-CTLA-4 in others.Reduced survival benefit compared to anti-CTLA-4.
Anti-CTLA-4 i.p.Generally ineffective as monotherapy in this poorly immunogenic model.No significant survival benefit alone.
Anti-CTLA-4 + Vaccine i.p.Eradication of established tumors and pulmonary metastases.Cured mice were immune to re-challenge.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols derived from the cited literature.

Protocol 1: In Vivo Efficacy in CT26 Tumor Model
  • Cell Line and Animals: CT26 murine colorectal carcinoma cells were used. Female BALB/c mice, typically 6-8 weeks old, were utilized for tumor implantation.

  • Tumor Implantation: 5 x 10⁵ to 1 x 10⁶ CT26 cells were suspended in PBS or media and injected subcutaneously into the right flank of the mice.

  • Treatment Regimen:

    • Mice were randomized into treatment groups when tumors reached a mean volume of approximately 60-100 mm³.

    • diABZI: Administered intravenously (i.v.) at a dose of 3 mg/kg.

    • ADU-S100: Injected intratumorally (i.t.) at doses ranging from 20-50 µg per mouse.

    • Anti-PD-1/Anti-CTLA-4: Administered intraperitoneally (i.p.) at a typical dose of 10 mg/kg, often on a schedule such as every 3 days for several doses.

  • Efficacy Assessment: Tumor volumes were measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight was monitored as a measure of toxicity. Mice were euthanized when tumor volume exceeded a predetermined limit (e.g., 2000 mm³), and survival was recorded.

Protocol 2: In Vivo Efficacy in B16-F10 Tumor Model
  • Cell Line and Animals: B16-F10 murine melanoma cells were used. Female C57BL/6 mice, 6-8 weeks old, served as the hosts.

  • Tumor Implantation: 1 x 10⁵ to 5 x 10⁵ B16-F10 cells were injected subcutaneously into the flank.

  • Treatment Regimen:

    • Treatment was initiated when tumors became palpable or reached a specified size (e.g., 80-100 mm³).

    • diABZI Conjugates: Administered intratumorally.

    • ADU-S100: Administered intratumorally, often in combination with other agents like anti-Tim-3, due to limited monotherapy efficacy in this model.

    • Anti-CTLA-4: Administered intraperitoneally. In some studies, this was combined with a GM-CSF-producing tumor cell vaccine to enhance efficacy.

  • Efficacy Assessment: Similar to the CT26 model, tumor growth and survival were the primary endpoints. In some studies, immune cell infiltration and activation within the tumor microenvironment were analyzed post-mortem via flow cytometry or immunohistochemistry.

Comparative Analysis of Immunotherapies

The choice of immunotherapy depends heavily on the tumor type, its immunogenicity, and the desired therapeutic outcome. The diagram below illustrates the distinct yet complementary roles of STING agonists and checkpoint inhibitors.

Therapy_Comparison therapy_node therapy_node moa_node moa_node effect_node effect_node limitation_node limitation_node synergy_node synergy_node STING STING Agonists (diABZI, ADU-S100) STING_MOA Mechanism: - Activate Innate Immunity (APCs) - Induce Type I IFN - Promote T Cell Priming STING->STING_MOA STING_Limit Limitations: Systemic toxicity concerns, Delivery to tumor STING->STING_Limit CPI Checkpoint Inhibitors (Anti-PD-1, Anti-CTLA-4) CPI_MOA Mechanism: - Block Inhibitory Signals - Reinvigorate Exhausted T Cells - Enhance Effector Function CPI->CPI_MOA CPI_Limit Limitations: Requires pre-existing T cell infiltration ('Hot' tumors) CPI->CPI_Limit STING_Effect Generates a 'Hot' Tumor Microenvironment STING_MOA->STING_Effect CPI_Effect Unleashes Pre-existing Anti-Tumor T Cells CPI_MOA->CPI_Effect Synergy Synergistic Combination STING_Effect->Synergy CPI_Effect->Synergy Synergy->CPI Sensitizes to

Caption: Logical comparison of STING agonists and checkpoint inhibitors.
Summary of Findings

  • diABZI and other STING Agonists: These agents act as potent innate immune stimulators. In immunologically "hot" tumors like CT26, STING agonists like diABZI and ADU-S100 can induce profound tumor regression and durable immunity as monotherapies. Their primary role is to initiate a robust anti-tumor immune response by activating antigen-presenting cells and generating a type I IFN signature. The efficacy of STING agonists can be formulation-dependent, with liposomal formulations of diABZI showing enhanced tumor growth inhibition compared to the free drug.

  • Immune Checkpoint Inhibitors (ICIs): Anti-PD-1 and anti-CTLA-4 therapies function by releasing the "brakes" on an existing anti-tumor T cell response. Their efficacy is therefore highest in tumors that are already infiltrated by T cells. In the CT26 model, both anti-PD-1 and anti-CTLA-4 are effective. However, in poorly immunogenic or "cold" tumors like B16-F10, their monotherapy efficacy is limited.

  • Synergy and Future Directions: The distinct mechanisms of STING agonists and ICIs make them ideal partners for combination therapy. By turning "cold" tumors "hot," STING agonists can create the necessary immune infiltrate for ICIs to act upon. Preclinical studies have repeatedly shown that combining a STING agonist with anti-PD-1 or other immunomodulatory agents leads to superior tumor control and survival compared to either agent alone, particularly in ICI-resistant models. Future research will likely focus on optimizing delivery systems to enhance tumor-specific targeting of STING agonists and refining combination strategies to overcome resistance.

References

Unveiling the Species Cross-Reactivity of diABZI-C2-NH2: A Comparative Guide to STING Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the species-specific activity of STING (Stimulator of Interferon Genes) agonists is paramount for the effective translation of preclinical research to clinical applications. This guide provides a detailed comparison of the cross-reactivity of diABZI-C2-NH2 and other notable STING agonists, supported by quantitative data and detailed experimental protocols.

The diABZI (diamidobenzimidazole) family of compounds has emerged as potent, non-nucleotide STING agonists. This compound, an analogue featuring a primary amine, is a valuable tool for various research applications, including its use in affinity-capture proteomics. This guide focuses on its cross-reactivity with STING from different species, a critical factor in designing and interpreting experiments in animal models and predicting human responses.

Comparative Analysis of STING Agonist Activity

The potency of STING agonists can vary significantly between species due to polymorphisms in the STING protein. The following table summarizes the half-maximal effective concentration (EC50) values for this compound (reported as diABZI-amine) and other key STING agonists in human and mouse cell systems. Lower EC50 values indicate higher potency.

STING AgonistHuman STING (EC50)Mouse STING (EC50)Key Characteristics
This compound (as diABZI-amine) 0.144 nM (in THP1-Dual™ cells)[1]170 nM (in primary murine splenocytes)[1]Demonstrates potent activation of both human and mouse STING, indicating cross-reactivity.
diABZI STING agonist-1 130 nM (in human PBMCs)[2]186 nM (in mouse)[2]Another diABZI analogue with confirmed cross-reactivity between human and mouse.
2'3'-cGAMP ~18 µM (in THP-1 cells)~25 µM (in mouse cells)The endogenous STING ligand, serves as a benchmark for agonist activity.
DMXAA InactivePotent ActivatorA well-known example of a mouse-specific STING agonist, highlighting species-dependent activity.
SR-717 2.1 µM (in ISG-THP1 cells)[3]Not specifiedA non-nucleotide STING agonist with demonstrated activity in human cells.

Note: Data for this compound is presented based on studies of "diABZI-amine," a structurally analogous compound characterized by its primary amine functionality.

STING Signaling Pathway

Activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA. The following diagram illustrates the canonical STING signaling cascade.

STING_Signaling_Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_ER STING (dimer) cGAMP->STING_ER binds & activates diABZI This compound diABZI->STING_ER binds & activates STING_Golgi STING (activated) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IKK IKK STING_Golgi->IKK activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes IFN_genes Type I IFN Genes (e.g., IFN-β) p_IRF3->IFN_genes induces transcription NFkB NF-κB IKK->NFkB activates Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes induces transcription Experimental_Workflow cluster_assays Downstream Readouts start Start: Cell Culture (e.g., Human THP-1, Mouse BMDMs) treatment Treatment with STING Agonist (this compound, etc.) at varying concentrations start->treatment incubation Incubation (Time course: e.g., 4-24 hours) treatment->incubation western_blot Western Blot: - p-STING - p-TBK1 - p-IRF3 incubation->western_blot rt_qpcr RT-qPCR: - IFNB1 mRNA - CXCL10 mRNA - IL6 mRNA incubation->rt_qpcr elisa ELISA / Luminex: - Secreted IFN-β - Secreted TNF-α incubation->elisa analysis Data Analysis: - EC50 Calculation - Dose-response curves western_blot->analysis rt_qpcr->analysis elisa->analysis end End: Comparative Potency and Cross-reactivity Assessment analysis->end

References

Safety Operating Guide

Proper Disposal of diABZI-C2-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedural information for the safe disposal of diABZI-C2-NH2, a STING (Stimulator of Interferon Genes) agonist used in immunological research. While specific regulations may vary by institution and location, the following procedures are based on general best practices for non-hazardous laboratory chemicals.

Chemical and Safety Data Overview

Based on available safety data for structurally related compounds, this compound is not classified as a hazardous substance.[1][2] However, it is imperative to handle all chemical reagents with care and appropriate personal protective equipment (PPE).

PropertyDataSource
Chemical Name This compoundMedchemExpress
CAS Number 2137975-93-8MedchemExpress
Molecular Formula C36H43N13O4Cenmed
Molecular Weight 721.81 g/mol Cenmed
Appearance SolidCenmed
Hazard Classification Not classified as hazardousMedchemExpress
Storage -20°C for 1 month, -80°C for 6 monthsMedchemExpress

Disposal Procedures: A Step-by-Step Guide

The primary principle for chemical disposal is segregation: ensuring that hazardous and non-hazardous waste streams are kept separate to prevent unnecessary and costly disposal of non-hazardous materials as hazardous waste.[3]

Step 1: Waste Classification

Before disposal, confirm the classification of the waste. Based on the Safety Data Sheet (SDS) for a closely related diABZI compound, pure this compound is not considered hazardous waste.[1] However, if it is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.

Step 2: Preparing for Disposal

For Solid Waste (Unused or Expired this compound):

  • Consult Institutional Guidelines: Always check with your institution's Environmental Health and Safety (EHS) department for specific procedures regarding non-hazardous solid chemical waste. Some institutions may permit disposal in the regular trash, while others may have a designated collection for non-hazardous solids.[4]

  • Packaging: If approved for general disposal, ensure the original container is empty. Deface or remove the original label to prevent confusion. Place the empty container or small amounts of solid waste in a sealed, sturdy container to prevent release.

For Liquid Waste (this compound in Solution, e.g., DMSO):

  • Segregation: Solutions of this compound in dimethyl sulfoxide (DMSO) should be treated as organic solvent waste. Do not mix with aqueous or halogenated solvent waste unless permitted by your institution's waste management plan.

  • Waste Container: Use a designated, properly labeled container for non-halogenated organic solvent waste. The container must be compatible with DMSO and have a secure lid to prevent evaporation and spills.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" (as it contains an organic solvent), and all components of the mixture (e.g., "DMSO, this compound") should be listed with their approximate concentrations.

  • Storage: Store the waste container in a well-ventilated area, away from sources of ignition, and in secondary containment to prevent spills.

Step 3: Final Disposal
  • Arrange for Pickup: Once the waste container is nearly full (approximately 90%), arrange for its collection by your institution's EHS or a certified waste disposal contractor.

  • Documentation: Complete any required waste pickup forms or tags accurately and completely.

Important Considerations:

  • Never dispose of pure DMSO or DMSO solutions down the drain.

  • Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling chemical waste.

  • In case of a spill, absorb the material with an inert, dry substance and place it in a sealed container for disposal as chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_mixed Is the waste mixed with a hazardous solvent (e.g., DMSO)? start->is_mixed solid_waste Solid this compound Waste is_mixed->solid_waste No liquid_waste Liquid Waste (in DMSO) is_mixed->liquid_waste Yes consult_ehs Consult Institutional EHS Policy for Non-Hazardous Solid Waste solid_waste->consult_ehs collect_solvent Collect in a labeled Non-Halogenated Solvent Waste Container liquid_waste->collect_solvent trash_disposal Dispose in designated non-hazardous solid waste stream consult_ehs->trash_disposal end End of Process trash_disposal->end arrange_pickup Arrange for EHS Waste Pickup collect_solvent->arrange_pickup arrange_pickup->end

Caption: Disposal decision workflow for this compound waste.

References

Navigating the Safe Handling of diABZI-C2-NH2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the STING agonist diABZI-C2-NH2, ensuring safe handling practices is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general laboratory best practices for handling research-grade chemical compounds. The following recommendations are designed to build a foundation of safety and trust in your laboratory operations.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a proactive approach to personal safety is crucial. The following table summarizes the recommended PPE to be used at all stages of handling, from receiving to disposal.

PPE CategoryRecommended EquipmentJustification
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from potential splashes or aerosolized particles.
Body Protection Standard laboratory coatPrevents contamination of personal clothing and protects against minor spills.
Respiratory Protection Not generally required for small quantitiesUse in a well-ventilated area. For operations that may generate dust or aerosols, a fume hood or appropriate respiratory protection is advised.

Procedural Guidance: A Step-by-Step Approach to Safety

A systematic workflow is critical to minimize exposure and ensure the integrity of your experiments. The following step-by-step guidance outlines the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage:
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify Compound: Confirm that the received product matches the order specifications.

  • Appropriate Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are typically -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]

Weighing and Preparation of Solutions:
  • Designated Area: Conduct all weighing and solution preparation in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.

  • Use of Spatula: Use a clean, designated spatula for transferring the solid compound.

  • Solvent Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

Experimental Use:
  • Controlled Environment: Perform all experimental procedures involving this compound in a controlled environment, such as a fume hood, to prevent the release of the compound into the laboratory atmosphere.

  • Avoid Aerosolization: Take care to avoid procedures that may generate aerosols.

  • Clear Labeling: Ensure all containers with the compound are clearly and accurately labeled.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered chemical waste.

  • Waste Collection: Collect all contaminated waste in a designated, labeled, and sealed waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable country, federal, state, and local regulations.[2]

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safe handling, the following diagrams illustrate the recommended workflow and the rationale behind PPE selection.

SafeHandlingWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Inspect Inspect Packaging Verify Verify Compound Inspect->Verify Store Store Appropriately (-20°C or -80°C) Verify->Store Weigh Weigh in Ventilated Area Store->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Collect Collect Waste Experiment->Collect Dispose Dispose per Regulations Collect->Dispose

Caption: Workflow for the safe handling of this compound.

PPERationale cluster_hazard Potential Hazards of Research Chemical cluster_ppe Required Personal Protective Equipment Inhalation Inhalation of Particles Ventilation Fume Hood / Ventilation Inhalation->Ventilation SkinContact Skin Contact Gloves Nitrile Gloves SkinContact->Gloves LabCoat Lab Coat SkinContact->LabCoat EyeContact Eye Contact Goggles Safety Goggles EyeContact->Goggles

Caption: Rationale for PPE based on potential chemical hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.